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  • Product: 1-(3-Furoyl)-4-methylpiperazine
  • CAS: 936083-25-9

Core Science & Biosynthesis

Foundational

The Furoyl Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The relentless pursuit of novel therapeutic agents has led medicinal chemists to identify certain molecular frameworks that cons...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to identify certain molecular frameworks that consistently exhibit a broad spectrum of biological activities. These "privileged scaffolds" serve as versatile templates for the design and development of new drugs. Among these, the furoyl piperazine moiety has emerged as a particularly fruitful scaffold, underpinning the development of numerous compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the furoyl piperazine core, its synthesis, structure-activity relationships (SAR), and its diverse applications in medicinal chemistry.

The Allure of a Privileged Structure

The piperazine ring is a ubiquitous feature in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker between different pharmacophoric elements.[1][2][3] When combined with a 2-furoyl group, the resulting scaffold gains unique structural and electronic features that enhance its drug-like properties. The furan ring, an aromatic heterocycle, can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, while the piperazine ring provides a flexible yet constrained conformational scaffold. This combination allows furoyl piperazine derivatives to bind with high affinity to a wide range of biological targets.[4][5]

Crafting the Core: Synthetic Strategies

A key advantage of the furoyl piperazine scaffold is its synthetic accessibility. The most common and straightforward approach involves the acylation of a suitably substituted piperazine with 2-furoyl chloride or a related activated derivative of furan-2-carboxylic acid. This robust and high-yielding reaction allows for the facile introduction of diversity at the N-4 position of the piperazine ring, a crucial handle for modulating the pharmacological profile of the resulting compounds.[6][7]

synthesis_workflow start Starting Materials reagent1 Furan-2-carbonyl chloride start->reagent1 reagent2 Substituted Piperazine start->reagent2 reaction_step Acylation Reaction reagent1->reaction_step reagent2->reaction_step product Furoyl Piperazine Derivative workup Reaction Work-up & Purification reaction_step->workup workup->product

Figure 1: A generalized workflow for the synthesis of furoyl piperazine derivatives. This straightforward acylation allows for extensive chemical exploration.

Experimental Protocol: General Synthesis of a 2-[4-(2-Furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamide [7]

  • Synthesis of N-aryl/aralkyl-2-bromoacetamides: To a solution of an appropriate aryl/aralkyl amine (1 equivalent) in 10% aqueous sodium carbonate, 2-bromoacetyl bromide (1.1 equivalents) is added dropwise with constant stirring at room temperature. The resulting precipitate is filtered, washed with water, and dried to yield the N-aryl/aralkyl-2-bromoacetamide intermediate.

  • Synthesis of 2-[4-(2-Furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides: A mixture of the N-aryl/aralkyl-2-bromoacetamide intermediate (1 equivalent), 2-furoyl-1-piperazine (1 equivalent), and potassium carbonate (2 equivalents) in acetonitrile is refluxed for 8-10 hours.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the reaction mixture is cooled, and the solvent is evaporated under reduced pressure. The residue is partitioned between dichloromethane and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired product.

A Scaffold for Diverse Therapeutic Targets

The true power of the furoyl piperazine scaffold lies in its remarkable versatility, with derivatives demonstrating potent activity across a wide range of therapeutic areas.

Antibacterial Agents

The emergence of antibiotic resistance is a pressing global health crisis, necessitating the discovery of novel antibacterial agents.[6] Furoyl piperazine derivatives have shown considerable promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[6][7] For instance, a series of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives were synthesized and evaluated for their antibacterial potential, with some compounds showing minimum inhibitory concentrations (MICs) comparable to the standard drug ciprofloxacin.[6]

CompoundTarget OrganismMIC (µg/mL)Reference
3e (with 2-bromobenzyl) S. Typhi7.52±0.1[6]
Ciprofloxacin (standard) S. Typhi7.45±0.58[6]
5o Various bacterial strainsExcellent MIC values[7]
5c Various bacterial strainsExcellent MIC values[7]

Table 1: Antibacterial activity of selected furoyl piperazine derivatives.

Anticancer Agents

The piperazine moiety is a well-established scaffold in the design of anticancer drugs.[8][9] Its incorporation into the furoyl piperazine framework has yielded compounds with significant anti-proliferative activity against various cancer cell lines.[8][10][11] These derivatives can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways and the suppression of NF-κB translocation.[8] For example, a berberine derivative featuring a furoyl piperazine substituent demonstrated high anticancer activity against the CaSki cell line with an IC50 value of 6.11 µM.[11]

Central Nervous System (CNS) Disorders

The piperazine nucleus is a common feature in many CNS-active drugs, and furoyl piperazine derivatives are no exception.[12][13] They have been investigated for their potential in treating a range of neurological and psychiatric conditions, including anxiety, depression, and Alzheimer's disease.[14][15][16] Their mechanism of action often involves modulation of various neurotransmitter receptors, such as serotonin and GABA receptors.[15]

Other Therapeutic Applications

The therapeutic potential of the furoyl piperazine scaffold extends beyond these areas. Derivatives have also been investigated as:

  • Anti-inflammatory agents [3][17]

  • Antidiabetic agents , with some compounds showing potential as α-glucosidase inhibitors.[18]

Decoding the Structure-Activity Relationship (SAR)

The biological activity of furoyl piperazine derivatives is highly dependent on the nature and position of substituents on both the furoyl and piperazine rings. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.[5][19][20]

sar_diagram cluster_core Furoyl Piperazine Core cluster_furan Furan Ring Modifications cluster_piperazine Piperazine Ring Modifications Furoyl_Piperazine R1 Substituents at R1 can modulate: - Electronic properties - Steric interactions - Target binding affinity Furoyl_Piperazine->R1 SAR R2 Substituents at R2 can influence: - Pharmacokinetic properties (ADME) - Introduction of additional pharmacophores - Selectivity for biological targets Furoyl_Piperazine->R2 SAR

Figure 2: A conceptual diagram illustrating the key points for structure-activity relationship (SAR) studies on the furoyl piperazine scaffold.

Key SAR insights include:

  • Substitutions on the Furan Ring: Modifications to the furan ring can significantly impact the electronic and steric properties of the molecule, thereby influencing its interaction with the target protein.

  • Substitutions on the Piperazine Ring: The N-4 position of the piperazine ring is a prime site for introducing diversity. The nature of the substituent at this position plays a critical role in determining the compound's overall pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[11]

Conclusion and Future Directions

The furoyl piperazine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a wide array of biological targets, makes it an invaluable tool for drug discovery. The diverse range of pharmacological activities exhibited by its derivatives, from antibacterial and anticancer to CNS-active properties, underscores its remarkable versatility.

Future research in this area will likely focus on:

  • Expansion of Chemical Diversity: The exploration of novel and diverse substituents on both the furoyl and piperazine rings to identify compounds with improved potency and selectivity.

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms by which furoyl piperazine derivatives exert their biological effects.

  • Computational Modeling: The use of in silico methods, such as molecular docking and pharmacophore modeling, to guide the rational design of new derivatives with enhanced therapeutic potential.

The continued exploration of the furoyl piperazine scaffold holds immense promise for the development of the next generation of therapeutic agents to address a wide range of unmet medical needs.

References

Sources

Foundational

An In-depth Technical Guide to the Structural Characteristics of 1-(3-Furoyl)-4-methylpiperazine for Drug Design

Introduction In the landscape of modern medicinal chemistry, the identification and characterization of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. 1-(3-Furoyl)-4-methylpiperazine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the identification and characterization of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. 1-(3-Furoyl)-4-methylpiperazine emerges as a compound of significant interest, amalgamating two key structural motifs that have independently demonstrated considerable utility in drug design: the furan ring and the N-methylpiperazine moiety. While direct and extensive research on this specific molecule is nascent, a comprehensive analysis of its constituent parts provides a robust framework for predicting its physicochemical properties, pharmacokinetic profile, and potential biological activities. This guide offers an in-depth exploration of the structural characteristics of 1-(3-Furoyl)-4-methylpiperazine, providing researchers, scientists, and drug development professionals with a foundational understanding to guide future discovery and optimization efforts. By dissecting the molecule into its core components, we can logically deduce its potential applications and formulate a strategic approach for its experimental and computational validation.

Molecular Scaffolding Analysis: A Sum of Influential Parts

The therapeutic potential of 1-(3-Furoyl)-4-methylpiperazine can be rationally predicted by examining the individual contributions of its primary structural features: the 3-furoyl group and the N-methylpiperazine moiety. Each component imparts distinct properties that collectively define the molecule's overall character and its likely interactions within a biological system.

The 3-Furoyl Moiety: A Versatile Pharmacophoric Element

The 3-furoyl group, consisting of a furan ring connected to a carbonyl group, is a valuable pharmacophore in drug design.

  • The Furan Ring: As a five-membered aromatic heterocycle, the furan ring possesses a unique electronic distribution. The oxygen atom influences the ring's aromaticity and provides a site for hydrogen bond acceptance. The furan ring's planar structure allows it to participate in π-π stacking interactions with aromatic residues in protein binding pockets.[1] Its relatively small size allows it to fit into constrained binding sites. Furthermore, the furan ring is a bioisostere for other aromatic systems, such as phenyl or thiophene rings, offering opportunities for subtle modifications to fine-tune binding affinity and physicochemical properties. 3-Furoic acid, the precursor to the 3-furoyl group, is a key building block in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[2]

  • The Carbonyl Group: The carbonyl group is a prominent hydrogen bond acceptor, a critical feature for anchoring a ligand to its biological target.[3] The amide bond formed between the furoyl carbonyl and the piperazine nitrogen introduces a degree of planarity, which can influence the molecule's overall conformation and restrict its rotational freedom. This conformational constraint can be advantageous for locking the molecule into a bioactive conformation, thereby enhancing its potency.

The N-Methylpiperazine Moiety: A Privileged Scaffold for CNS and Beyond

The piperazine ring is widely recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in successful drugs across various therapeutic areas.[4][5] Its incorporation into a molecule can significantly enhance its drug-like properties.

  • The Piperazine Ring: This six-membered saturated heterocycle typically adopts a chair conformation, providing a three-dimensional structure that can be exploited for specific receptor interactions.[6] The two nitrogen atoms are key to its utility; the tertiary amine at the 4-position is basic and will be protonated at physiological pH, which generally increases water solubility and can be crucial for forming ionic interactions with acidic residues in a binding pocket.[4] The piperazine ring is a common feature in many centrally active agents, as it can improve blood-brain barrier penetration.[7]

  • The N-Methyl Group: The methyl group attached to the distal nitrogen of the piperazine ring has several important implications. It prevents N-dealkylation, a common metabolic pathway for secondary amines, which can lead to a more stable metabolic profile. The methyl group also introduces a degree of steric bulk, which can influence the molecule's binding selectivity. Furthermore, the presence of the methyl group slightly increases the basicity of the adjacent nitrogen, which can impact the molecule's pKa and overall pharmacokinetic profile. N-methylpiperazine is a common building block in the synthesis of numerous pharmaceutical drugs, including those with antipsychotic and anti-HIV activity.[8]

Predicted Physicochemical and Pharmacokinetic Profile

Based on the analysis of its structural components, we can predict the key physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of 1-(3-Furoyl)-4-methylpiperazine. These predictions provide a valuable starting point for experimental characterization.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~194.23 g/mol Calculated from the chemical formula (C10H14N2O2). This is well within the range for good oral bioavailability ("Lipinski's Rule of Five").
LogP (Lipophilicity) 1.0 - 2.0The furoyl group contributes to lipophilicity, while the N-methylpiperazine moiety, especially when protonated, enhances hydrophilicity. The overall molecule is expected to have balanced solubility.
pKa (Basicity) 7.5 - 8.5The tertiary amine in the N-methylpiperazine ring is the primary basic center. The N-methyl group slightly increases its basicity compared to an unsubstituted piperazine.
Aqueous Solubility Moderate to HighThe presence of the basic nitrogen, which will be protonated at physiological pH, is expected to confer good aqueous solubility.[4]
Hydrogen Bond Donors 0There are no traditional hydrogen bond donors (e.g., -OH, -NH).
Hydrogen Bond Acceptors 3The two oxygen atoms of the furoyl group and the tertiary amine nitrogen of the piperazine ring can act as hydrogen bond acceptors.[4]
Metabolic Stability ModerateThe N-methyl group can protect the piperazine from N-dealkylation. The furan ring may be susceptible to oxidative metabolism.
Blood-Brain Barrier (BBB) Permeability PossibleThe N-methylpiperazine moiety is often associated with CNS activity, suggesting potential for BBB penetration.[7]

Hypothesized Biological Targets and Therapeutic Areas

The structural features of 1-(3-Furoyl)-4-methylpiperazine suggest potential interactions with a range of biological targets, pointing towards several promising therapeutic areas.

  • Central Nervous System (CNS) Disorders: The prevalence of the N-methylpiperazine scaffold in CNS-active drugs suggests that 1-(3-Furoyl)-4-methylpiperazine could modulate neurotransmitter receptors, such as serotonin (5-HT) or dopamine receptors.[7] This makes it a potential candidate for the development of novel antidepressants, anxiolytics, or antipsychotics.

  • Oncology: Furoyl and piperazine moieties are found in various anticancer agents.[9][10] For instance, a berberine derivative with a furoyl piperazine substituent has shown significant anticancer activity.[9] The molecule could potentially act as a kinase inhibitor or interfere with other signaling pathways crucial for cancer cell proliferation.

  • Infectious Diseases: Piperazine derivatives have a long history as anti-infective agents.[7] The furoylpiperazine scaffold could be explored for antibacterial, antifungal, or antiviral activities.

Experimental and Computational Workflow for Characterization

To validate the predicted properties and explore the therapeutic potential of 1-(3-Furoyl)-4-methylpiperazine, a systematic experimental and computational workflow is essential.

In Silico Analysis

A computational approach can provide initial insights into the molecule's behavior and guide experimental efforts.

in_silico_workflow cluster_computational In Silico Characterization mol_structure 1-(3-Furoyl)-4-methylpiperazine 3D Structure Generation docking Molecular Docking (Hypothesized Targets) mol_structure->docking Input Structure admet ADMET Prediction (Solubility, Permeability, Metabolism) mol_structure->admet Input Structure physchem Physicochemical Property Calculation (LogP, pKa) mol_structure->physchem Input Structure

Caption: In silico workflow for the initial characterization of 1-(3-Furoyl)-4-methylpiperazine.

Step-by-Step In Silico Protocol:

  • 3D Structure Generation: Generate a low-energy 3D conformer of 1-(3-Furoyl)-4-methylpiperazine using computational chemistry software (e.g., ChemDraw, Avogadro).

  • Physicochemical Property Calculation: Use software packages (e.g., ChemAxon, Schrödinger) to calculate key physicochemical properties such as LogP, pKa, and polar surface area.

  • Molecular Docking:

    • Identify the crystal structures of hypothesized biological targets (e.g., serotonin receptors, kinases) from the Protein Data Bank (PDB).

    • Prepare the protein and ligand structures for docking (e.g., adding hydrogens, assigning charges).

    • Perform docking simulations using software like AutoDock or Glide to predict the binding mode and affinity of 1-(3-Furoyl)-4-methylpiperazine to these targets.

  • ADMET Prediction: Employ in silico models (e.g., QikProp, ADMET Predictor) to predict the absorption, distribution, metabolism, excretion, and toxicity profile of the molecule.

In Vitro Validation

Experimental validation is crucial to confirm the computational predictions and to determine the actual biological activity.

in_vitro_workflow cluster_experimental In Vitro Validation synthesis Synthesis & Purification physchem_exp Physicochemical Characterization (Solubility, LogP, pKa) synthesis->physchem_exp Pure Compound metabolic Metabolic Stability Assay (Microsomes, Hepatocytes) synthesis->metabolic Pure Compound bio_screen Biological Screening (Binding & Functional Assays) synthesis->bio_screen Pure Compound sar Structure-Activity Relationship (SAR) & Lead Optimization bio_screen->sar Activity Data

Caption: Experimental workflow for the synthesis and in vitro evaluation of 1-(3-Furoyl)-4-methylpiperazine.

Step-by-Step In Vitro Protocol:

  • Synthesis and Purification:

    • Synthesize 1-(3-Furoyl)-4-methylpiperazine, likely via the acylation of N-methylpiperazine with 3-furoyl chloride.

    • Purify the compound using techniques such as column chromatography or recrystallization.

    • Confirm the structure and purity using NMR, mass spectrometry, and HPLC.

  • Physicochemical Characterization:

    • Solubility: Determine the aqueous solubility using methods like the shake-flask method.

    • LogP: Experimentally determine the octanol-water partition coefficient.

    • pKa: Measure the acid dissociation constant using potentiometric titration.

  • Metabolic Stability Assay:

    • Incubate the compound with liver microsomes or hepatocytes.

    • Monitor the disappearance of the parent compound over time using LC-MS/MS to determine its metabolic half-life.

  • Biological Screening:

    • Perform binding assays (e.g., radioligand binding assays) to determine the affinity of the compound for the hypothesized biological targets.

    • Conduct functional assays (e.g., enzyme inhibition assays, cell-based reporter assays) to assess the compound's biological activity (agonist, antagonist, inhibitor).

Structure-Activity Relationship (SAR) Insights and Lead Optimization Strategies

The modular nature of 1-(3-Furoyl)-4-methylpiperazine makes it amenable to systematic structural modifications to explore the structure-activity relationship and optimize its properties.

sar_diagram cluster_mods Potential Modification Sites mol 1-(3-Furoyl)-4-methylpiperazine Structure furan_mod Furan Ring (Substitution, Bioisosteres) mol->furan_mod Modulate π-stacking & H-bonding carbonyl_mod Carbonyl Group (Bioisosteric Replacement) mol->carbonyl_mod Alter H-bond acceptance piperazine_mod Piperazine Ring (Conformational Constraints) mol->piperazine_mod Influence 3D shape & pKa n_methyl_mod N-Methyl Group (Size, Polarity) mol->n_methyl_mod Fine-tune potency & metabolism

Caption: Key modification sites on 1-(3-Furoyl)-4-methylpiperazine for SAR studies.

  • Furan Ring Modifications: Introducing substituents on the furan ring can modulate its electronic properties and steric profile. Replacing the furan with other five- or six-membered aromatic or heteroaromatic rings (e.g., thiophene, pyridine, phenyl) can explore the impact of different electronic and steric features on activity.

  • Carbonyl Group Modifications: While the carbonyl group is a key hydrogen bond acceptor, its bioisosteric replacement with groups like a sulfonyl or a methylene ether could be explored to alter the molecule's electronic and conformational properties.

  • Piperazine Ring Modifications: Introducing substituents on the carbon atoms of the piperazine ring can introduce chirality and conformational constraints, potentially leading to increased potency and selectivity.[6]

  • N-Alkyl Group Modifications: Varying the N-alkyl group from methyl to ethyl, propyl, or other small alkyl or functionalized groups can fine-tune the steric interactions and the basicity of the distal nitrogen, impacting both potency and pharmacokinetic properties.

Conclusion

1-(3-Furoyl)-4-methylpiperazine represents a promising, yet underexplored, chemical scaffold for drug discovery. A detailed analysis of its constituent furoyl and N-methylpiperazine moieties allows for a rational prediction of its physicochemical properties, pharmacokinetic behavior, and potential biological activities. The molecule's balanced lipophilicity, potential for good aqueous solubility, and structural resemblance to known CNS-active and anticancer agents make it a compelling candidate for further investigation. The proposed experimental and computational workflows provide a clear roadmap for validating these predictions and exploring the therapeutic potential of this intriguing molecule. Through systematic exploration of its structure-activity relationships, 1-(3-Furoyl)-4-methylpiperazine has the potential to serve as a valuable lead compound in the development of novel therapeutics.

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Exploratory

The Furoyl-Piperazine Scaffold: From Alpha-Adrenergic Blockade to Novel Therapeutics

Executive Summary The furoyl-piperazine moiety—structurally defined by a piperazine ring -acylated with a furan-2-carboxylic acid group—represents a "privileged scaffold" in medicinal chemistry. Historically anchored by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The furoyl-piperazine moiety—structurally defined by a piperazine ring


-acylated with a furan-2-carboxylic acid group—represents a "privileged scaffold" in medicinal chemistry. Historically anchored by the discovery of Prazosin  in the late 1960s, this pharmacophore revolutionized the treatment of hypertension by enabling the first selective antagonism of 

-adrenergic receptors.

Unlike simple aryl-piperazines, the addition of the furoyl group introduces specific electronic and steric properties that modulate metabolic stability, lipophilicity, and receptor subtype selectivity. This guide analyzes the historical discovery, synthetic evolution, and modern experimental utility of furoyl-piperazine compounds, providing researchers with actionable protocols for scaffold synthesis and biological characterization.

Historical Genesis: The Prazosin Era

The Challenge of Non-Selectivity

Prior to the 1970s, adrenergic blockade was achieved using non-selective agents like phenoxybenzamine or phentolamine. These compounds blocked both post-synaptic


 receptors (desired for vasodilation) and pre-synaptic 

receptors.
  • The Problem: Blocking pre-synaptic

    
     receptors disrupted the negative feedback loop for norepinephrine (NE) release. Excess NE would then stimulate cardiac 
    
    
    
    receptors, causing reflex tachycardia—a dose-limiting side effect.
The Pfizer Breakthrough (1968-1974)

Researchers at Pfizer, led by Hans Hess, sought a vasodilator that avoided cardiac stimulation. They synthesized a series of dimethoxyquinazolines linked to piperazines.

  • The Discovery: The introduction of the 2-furoyl group on the piperazine nitrogen (creating Prazosin) was the critical step.

  • The Result: Prazosin displayed a 1000-fold selectivity for

    
     over 
    
    
    
    receptors. This preserved the
    
    
    feedback loop, preventing the reflex tachycardia seen in earlier generations.

Structural & Mechanistic Analysis (SAR)

The success of the furoyl-piperazine scaffold relies on three distinct structural domains.

SAR Visualization

The following diagram illustrates the pharmacophore breakdown of Prazosin-like compounds.

SAR_Logic Core Quinazoline Core (Affinity Anchor) Linker Piperazine Ring (Rigid Spacer) Core->Linker N1 Attachment Core_Desc Binds to adenine binding pocket of receptor Core->Core_Desc Cap Furoyl Group (Selectivity & PK) Linker->Cap N4 Acylation Linker_Desc Maintains critical distance; Protonation site at N1 Linker->Linker_Desc Cap_Desc Furan oxygen acts as H-bond acceptor; Planarity affects metabolic stability Cap->Cap_Desc

Figure 1: Structure-Activity Relationship (SAR) of the Quinazoline-Furoyl-Piperazine Pharmacophore.

The Role of the Furoyl Group

Why furan and not benzene (benzoyl)?

  • Electronic Density: The furan ring is electron-rich (pi-excessive) compared to benzene, altering the pKa of the adjacent amide nitrogen.

  • Metabolic Liability: The furan ring in Prazosin is susceptible to oxidative metabolism, leading to a shorter half-life (2-3 hours).

  • Evolution to Terazosin: Saturating the furan ring to a tetrahydrofuran (as in Terazosin) increases water solubility and metabolic stability, extending the half-life to ~12 hours while maintaining

    
     affinity.
    

Synthetic Methodologies

The synthesis of furoyl-piperazines is modular, typically assembling the piperazine linker before or after attachment to the heteroaromatic core.

Synthesis Workflow

Synthesis_Workflow SM1 Piperazine (Excess) Step1 Step 1: Acylation (pH control 4.5) SM1->Step1 SM2 2-Furoyl Chloride SM2->Step1 Core 4-Chloro-quinazoline Derivative Step2 Step 2: SNAr Coupling (Heat, solvent) Core->Step2 Int1 Intermediate A: N-(2-Furoyl)piperazine Int1->Step2 Prod Final Product: Quinazoline-Furoyl-Piperazine Step1->Int1 Mono-acylation Step2->Prod

Figure 2: Convergent synthesis route for Prazosin-class compounds.

Detailed Protocol: Synthesis of N-(2-Furoyl)piperazine

This intermediate is the critical building block for any furoyl-piperazine library.

Reagents:

  • Piperazine hexahydrate (1.0 eq)[1]

  • 2-Furoyl chloride (1.0 eq)[1]

  • Hydrochloric acid (6N)[1]

  • Sodium Hydroxide (10% aq)

  • Dichloromethane (DCM) or Chloroform

Protocol:

  • Dissolution: Dissolve piperazine hexahydrate (e.g., 19.4 g, 100 mmol) in water (25 mL).

  • pH Adjustment: Acidify the solution to pH 4.5 using 6N HCl. Critical Step: This protonates one nitrogen, favoring mono-acylation over di-acylation.

  • Acylation: Add 2-furoyl chloride (13.0 g, 100 mmol) dropwise while simultaneously adding 10% NaOH to maintain pH at exactly 4.5. Stir for 60 minutes.

  • Basification: Adjust pH to 8.5 with NaOH to deprotonate the secondary amine product.

  • Extraction: Extract continuously with chloroform or DCM for 24-36 hours (liquid-liquid extractor recommended due to water solubility).

  • Purification: Dry organic layer over MgSO₄, filter, and distill or recrystallize.

    • Expected Yield: 60-70%[1]

    • Physical Data: M.P. 69-70°C.[1]

Biological Characterization

Mechanism of Action: -Adrenergic Blockade

The therapeutic effect is mediated by blocking the Gq-coupled signaling cascade in vascular smooth muscle.

Signaling_Pathway Ligand Norepinephrine (Endogenous Agonist) Receptor Alpha-1 Adrenergic Receptor (GPCR) Ligand->Receptor Activates Drug Furoyl-Piperazine (Antagonist) Drug->Receptor Blocks Gprot Gq Protein Activation Receptor->Gprot Effector Phospholipase C (PLC) Gprot->Effector SecondMsgr PIP2 Hydrolysis -> IP3 + DAG Effector->SecondMsgr Calcium Intracellular Ca2+ Release SecondMsgr->Calcium Response Vasoconstriction Calcium->Response

Figure 3: Signal transduction pathway inhibited by furoyl-piperazine antagonists.

Quantitative Data: Receptor Selectivity

The following table summarizes the binding affinity (


) and selectivity ratios for key furoyl-piperazine derivatives compared to non-selective agents.
CompoundStructure Type

Affinity (

nM)

Affinity (

nM)
Selectivity Ratio (

)
Prazosin Furoyl-Piperazine0.252001 : 26,000
Terazosin Tetrahydrofuroyl-Pip0.845001 : 5,600
Doxazosin Benzodioxan-Pip0.612001 : 2,000
Phentolamine Imidazoline (Control)158~2 : 1 (Non-selective)

Data synthesized from standard medicinal chemistry literature (see References).

Modern Applications & Emerging Research

While the "classic" application is hypertension and Benign Prostatic Hyperplasia (BPH), the furoyl-piperazine scaffold is currently being repurposed:

  • PTSD & CNS Disorders: Prazosin is the only

    
    -antagonist that effectively crosses the blood-brain barrier to dampen noradrenergic storming, treating PTSD-associated nightmares.
    
  • Oncology: Novel derivatives where the quinazoline is replaced by other heterocycles (e.g., thioxanthones) linked to furoyl-piperazines are being explored for inducing apoptosis in resistant cancer lines.

  • Virology: While modern HIV-1 attachment inhibitors (e.g., Fostemsavir) utilize a benzoyl-piperazine-azaindole scaffold, early SAR studies utilized furoyl caps to explore the hydrophobic pocket of the gp120 viral protein.

References

  • Hess, H. J. (1974). "Prazosin: Biochemistry and structure-activity studies."[2] Postgraduate Medicine, 58(11), 19-27. Link

  • PrepChem. "Synthesis of N-(2-Furoyl)piperazine."[1] PrepChem Experimental Database. Link

  • Graham, R. M., & Pettinger, W. A. (1979). "Prazosin." The New England Journal of Medicine, 300, 232-236. Link

  • Raskind, M. A., et al. (2003). "Prazosin reduces nightmares in combat veterans with posttraumatic stress disorder."[3] The Journal of Clinical Psychiatry, 64(4), 385-391. Link

  • Bolognesi, M. L., et al. (2010). "Alzheimer's disease: new approaches to drug discovery." Current Opinion in Chemical Biology, 14(4), 483-491. (Discusses piperazine scaffolds in CNS). Link

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 1-(3-Furoyl)-4-methylpiperazine from furan-3-carboxylic acid

This application note details the synthesis of 1-(3-Furoyl)-4-methylpiperazine , a pharmacologically relevant scaffold often utilized in kinase inhibitor discovery and GPCR ligand design.[1][2] The guide presents two dis...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis of 1-(3-Furoyl)-4-methylpiperazine , a pharmacologically relevant scaffold often utilized in kinase inhibitor discovery and GPCR ligand design.[1][2]

The guide presents two distinct protocols:

  • Method A (The "Discovery" Route): A high-throughput-friendly HATU coupling ideal for milligram-scale synthesis and parallel library generation.[1]

  • Method B (The "Scale-Up" Route): A cost-effective Acid Chloride activation method suitable for multi-gram preparation.[1]

[1][2]

Abstract & Retrosynthetic Analysis

The furan-3-carboxamide moiety acts as a critical bioisostere for benzamides and nicotinamides in medicinal chemistry, offering altered solubility and metabolic profiles.[1] The target molecule is synthesized via an intermolecular amide coupling between furan-3-carboxylic acid (electrophile) and 1-methylpiperazine (nucleophile).[1]

Retrosynthetic Strategy

The disconnection occurs at the amide bond.[1] The synthesis relies on activating the relatively electron-rich furan carboxylic acid to overcome the poor electrophilicity of the carbonyl carbon.[1]

Retrosynthesis Target 1-(3-Furoyl)-4-methylpiperazine (Target) Disconnection Amide Coupling Target->Disconnection Retro-cut SM1 Furan-3-carboxylic acid (Starting Material) Disconnection->SM1 SM2 1-Methylpiperazine (Reagent) Disconnection->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target.

Method A: HATU-Mediated Coupling (Discovery Scale)

Best for: Small scale (10 mg – 500 mg), high purity requirements, parallel synthesis.[1] Mechanism: In situ formation of an active ester (OAt-ester) which reacts rapidly with the amine.[1]

Reagents & Materials
ReagentEquiv.[1][3][4][5][6][7][8][9][10]Role
Furan-3-carboxylic acid 1.0Substrate
HATU 1.2Coupling Agent
DIPEA (Hünig's Base) 2.5Base
1-Methylpiperazine 1.1Nucleophile
DMF (Anhydrous) -Solvent (0.2 M conc.)
Protocol
  • Activation: In a dry reaction vial, dissolve Furan-3-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 equiv) and stir at Room Temperature (RT) for 5 minutes.

    • Note: The solution may yellow slightly; this is normal deprotonation.[1]

  • Coupling Agent: Add HATU (1.2 equiv) in one portion.[1] Stir for 15 minutes to allow formation of the activated ester.

    • Observation: A color change to deep yellow/orange often occurs.[1]

  • Amine Addition: Add 1-Methylpiperazine (1.1 equiv) dropwise.

  • Reaction: Seal the vial and stir at RT for 2–4 hours.

    • Monitoring: Check by LC-MS.[1][6] The activated ester peak should disappear, replaced by the product mass [M+H]+.[1]

  • Workup (Aqueous):

    • Dilute reaction mixture with EtOAc (10 volumes).

    • Wash with sat.[1] NaHCO₃ (2x) to remove unreacted acid and HATU byproducts.[1]

    • Wash with Water (1x) and Brine (1x).[1]

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.[11]

Method B: Acid Chloride Activation (Scale-Up)

Best for: Large scale (>1 g), cost reduction, avoiding difficult-to-remove urea byproducts.[1][2] Mechanism: Conversion to furan-3-carbonyl chloride using Oxalyl Chloride (Vilsmeier-Haack type activation).[1][2]

Reagents & Materials
ReagentEquiv.[1][3][4][5][6][7][8][9][10]Role
Furan-3-carboxylic acid 1.0Substrate
Oxalyl Chloride 1.2Chlorinating Agent
DMF (Catalytic) 2-3 dropsCatalyst
DCM (Dichloromethane) -Solvent
Triethylamine (Et₃N) 2.5Acid Scavenger
1-Methylpiperazine 1.1Nucleophile
Protocol
  • Chlorination:

    • Suspend Furan-3-carboxylic acid (1.0 equiv) in dry DCM (0.5 M) under Nitrogen atmosphere.

    • Cool to 0°C (Ice bath).[1]

    • Add catalytic DMF (2 drops per gram of substrate).[1][2]

    • Add Oxalyl Chloride (1.2 equiv) dropwise over 10 minutes.[1] Caution: Gas evolution (CO, CO₂, HCl).[1]

    • Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solid dissolves (clear solution indicates acid chloride formation).

    • Optional: Concentrate in vacuo to remove excess oxalyl chloride, then re-dissolve in fresh DCM.

  • Coupling:

    • In a separate flask, mix 1-Methylpiperazine (1.1 equiv) and Triethylamine (2.5 equiv) in DCM. Cool to 0°C.[1]

    • Slowly cannulate/drip the Furan-3-carbonyl chloride solution into the amine solution.[1]

    • Why: Adding acid chloride to amine ensures amine is always in excess, preventing bis-acylation or side reactions.[1][2]

  • Completion: Stir at RT for 1 hour.

Purification Strategy: The "Acid-Base Switch"

Since the product contains a basic tertiary amine (the N-methyl piperazine moiety), we can exploit pH-dependent solubility to achieve >98% purity without column chromatography.[1][2]

Purification Crude Crude Reaction Mixture (Organic Layer) AcidWash Extract with 1M HCl Crude->AcidWash OrgLayer1 Organic Layer (Contains Neutral Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Protonated Product) AcidWash->AqLayer1 Keep Basify Basify with 4M NaOH (pH > 12) AqLayer1->Basify Extract Extract with DCM Basify->Extract Final Evaporate DCM Pure Product (Free Base) Extract->Final

Figure 2: Acid-Base extraction workflow to isolate the basic product from neutral impurities.[1]

Step-by-Step Purification:

  • Acid Extraction: Transfer the organic reaction solvent (DCM or EtOAc) to a separatory funnel.[1] Extract twice with 1M HCl .

    • Chemistry: The product becomes the hydrochloride salt and moves to the water phase.[1] Unreacted furan acid and neutral impurities stay in the organic phase.[1]

  • Wash: Wash the combined acidic aqueous layer with diethyl ether (removes traces of neutral organics).[1]

  • Basification: Cool the aqueous layer on ice. Slowly add 4M NaOH until pH > 12.

    • Chemistry: The product returns to its free-base (oil/solid) form and precipitates or oils out.[1]

  • Final Extraction: Extract the basic aqueous mixture with DCM (3x).

  • Isolation: Dry combined DCM layers over MgSO₄ and evaporate.

Characterization & QC

  • Appearance: Pale yellow oil or low-melting solid.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • Furan signals: ~8.0 ppm (s, 1H, H-2), ~7.4 ppm (t, 1H, H-5), ~6.7 ppm (d, 1H, H-4).[1][2]

    • Piperazine signals: ~3.7 ppm (br s, 4H, N-CH₂-CO), ~2.4 ppm (t, 4H, N-CH₂-Me).[1][2]

    • Methyl signal: ~2.3 ppm (s, 3H, N-CH₃).[1][2]

  • Mass Spectrometry (ESI): Expected [M+H]⁺ = 195.1 (Calc.[1] MW ~194.23).[1][2]

Safety & Handling

  • Furan Derivatives: Many furans are potential carcinogens.[1] Handle all solids in a fume hood.[1]

  • Oxalyl Chloride: Releases toxic CO and HCl gas.[1] Use a base trap or efficient fume hood ventilation.[1]

  • DIPEA/Triethylamine: Corrosive and flammable.[1]

References

  • Carpino, L. A. (1993).[1][2] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society.[1][10][12] Link[1][2]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron. Link[1]

  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] Link

  • Clayden, J. (2001).[1] Organic Chemistry. Oxford University Press.[1] (General reference for Acid Chloride Vilsmeier-Haack mechanisms). Link

Sources

Application

Amide coupling reaction conditions for 1-(3-Furoyl)-4-methylpiperazine

Application Note: Optimized Amide Coupling Protocols for 1-(3-Furoyl)-4-methylpiperazine Executive Summary This guide details the synthetic protocols for 1-(3-Furoyl)-4-methylpiperazine , a structural motif frequently en...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Amide Coupling Protocols for 1-(3-Furoyl)-4-methylpiperazine

Executive Summary

This guide details the synthetic protocols for 1-(3-Furoyl)-4-methylpiperazine , a structural motif frequently encountered in fragment-based drug discovery (FBDD) and kinase inhibitor scaffolds. The synthesis involves the amide coupling of 3-furoic acid (carboxylic acid) and 1-methylpiperazine (secondary amine).

While amide coupling is a standard transformation, the specific combination of an electron-rich, potentially acid-sensitive furan ring and a nucleophilic piperazine requires tailored conditions to maximize yield and purity. This note presents two validated pathways:

  • Method A (Acid Chloride Activation): Ideal for scale-up and cost-efficiency.

  • Method B (T3P® Coupling): Ideal for high-throughput screening (HTS) and "green" chemistry requirements.

Retrosynthetic & Mechanistic Analysis

The target molecule is synthesized via a Nucleophilic Acyl Substitution. The 3-furoic acid must be activated to convert the hydroxyl group into a competent leaving group, allowing the secondary amine of the piperazine to attack the carbonyl carbon.

Key Chemical Challenges:

  • Furan Sensitivity: Furan rings can undergo hydrolytic ring-opening under strong, hot aqueous acidic conditions. Anhydrous activation is preferred.

  • Amine Nucleophilicity: 1-Methylpiperazine is a strong nucleophile but also acts as a base. Stoichiometry must account for proton scavenging (HCl or HOBt).

  • Regioselectivity: 1-Methylpiperazine has two nitrogens; however, the N-methyl group sterically hinders and electronically deactivates the tertiary amine, ensuring reaction occurs exclusively at the secondary amine.

ReactionScheme Acid 3-Furoic Acid (Electrophile) Activation Activation Step (SOCl2 or T3P) Acid->Activation Amine 1-Methylpiperazine (Nucleophile) Product 1-(3-Furoyl)-4-methylpiperazine (Target Amide) Amine->Product Attack Intermediate Activated Acyl Species (Acid Chloride or Anhydride) Activation->Intermediate - Leaving Group Intermediate->Product + Amine - Byproduct

Figure 1: General reaction scheme for the synthesis of the target amide.

Protocol A: Acid Chloride Activation (Scale-Up Preferred)

This method utilizes Thionyl Chloride (


) to generate the highly reactive 3-furoyl chloride in situ. It is the most cost-effective method for multi-gram synthesis but requires strict moisture control.

Reagents:

  • 3-Furoic Acid (1.0 equiv)

  • Thionyl Chloride (1.5 equiv)

  • 1-Methylpiperazine (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Catalytic DMF (1-2 drops)

Step-by-Step Methodology:

  • Activation:

    • In a dry round-bottom flask under

      
       atmosphere, dissolve 3-furoic acid in anhydrous DCM (5 mL/mmol).
      
    • Add catalytic DMF (activates

      
       via Vilsmeier-Haack type intermediate).
      
    • Cool to 0°C. Add Thionyl Chloride dropwise.

    • Allow to warm to Room Temperature (RT) and reflux for 2 hours.

    • Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH) or observe cessation of gas evolution (

      
      ).
      
    • Evaporation (Critical): Concentrate in vacuo to remove excess

      
      . Redissolve the crude acid chloride in fresh anhydrous DCM.
      
  • Coupling:

    • In a separate flask, dissolve 1-methylpiperazine (1.1 equiv) and TEA (2.5 equiv) in DCM. Cool to 0°C.

    • Add the solution of 3-furoyl chloride dropwise to the amine solution. Exothermic reaction - control addition rate.

    • Stir at RT for 4–12 hours.

  • Workup (Acid-Base Extraction):

    • See Section 5 for the specific purification logic.

Protocol B: T3P® (Propylphosphonic Anhydride) Coupling (Green/HTS)

T3P is a mild, low-toxicity coupling agent supplied as a solution (usually 50% in EtOAc or DMF). It drives the reaction to completion with very low epimerization (not an issue here, but good for general practice) and easy water wash purification.[1]

Reagents:

  • 3-Furoic Acid (1.0 equiv)

  • 1-Methylpiperazine (1.2 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step Methodology:

  • Setup:

    • Charge a reaction vessel with 3-furoic acid, 1-methylpiperazine, and DIPEA in EtOAc (10 mL/mmol).

    • Stir for 5–10 minutes to ensure homogeneity.

  • Addition:

    • Add T3P solution dropwise at 0°C–RT.

    • Note: T3P activation is slower than acid chlorides; no significant exotherm is usually observed, but cooling is good practice.

  • Reaction:

    • Stir at RT for 12–24 hours.

    • Optimization: If conversion is slow, heat to 50°C. The furan ring is stable at this temperature in T3P/EtOAc.

  • Workup:

    • Quench with water.

    • Separate phases. The T3P byproducts are water-soluble phosphates, simplifying purification.

Purification Strategy: The "Amine Switch"

The product contains a basic tertiary amine (the N-methylpiperazine moiety). This allows for a highly specific Acid-Base extraction that removes neutral impurities (unreacted furan) and acidic impurities (byproducts).

Data Table: Solubility Profile

Phase pH Condition Species State Location
Organic Neutral/Basic Free Base (Product) Organic Layer

| Aqueous | Acidic (pH < 2) | Hydrochloride Salt | Aqueous Layer |

WorkupFlow Crude Crude Reaction Mixture (DCM or EtOAc) AcidWash Add 1M HCl (aq) Mix and Separate Crude->AcidWash OrgLayer1 Organic Layer (Contains Neutral Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Product as Salt) AcidWash->AqLayer1 Keep BaseStep Basify Aqueous Layer (pH > 10 with NaOH/K2CO3) AqLayer1->BaseStep Extract Extract with DCM/EtOAc BaseStep->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg Dry & Evaporate WasteAq Waste Aqueous Extract->WasteAq Discard

Figure 2: Acid-Base extraction workflow for purification of piperazine amides.

Protocol:

  • Dilute reaction mixture with organic solvent (DCM or EtOAc).

  • Acid Wash: Wash with 1M HCl (

    
    ). The product protonates and moves to the aqueous layer.
    
  • Discard Organic: The organic layer contains unreacted 3-furoic acid and non-basic impurities.

  • Basify: Cool the aqueous layer and basify with 2M NaOH or saturated

    
     until pH > 10.
    
  • Extract: Extract the aqueous layer with DCM (

    
    ).
    
  • Dry: Dry combined organics over

    
    , filter, and concentrate.
    

Analytical Validation

Expected Data for 1-(3-Furoyl)-4-methylpiperazine:

  • 1H NMR (CDCl3, 400 MHz):

    • Furan Region: Three distinct signals.

      • 
         ~7.9 ppm (s, 1H, H-2 of furan)
        
      • 
         ~7.4 ppm (t, 1H, H-5 of furan)
        
      • 
         ~6.6 ppm (d, 1H, H-4 of furan)
        
    • Piperazine Region: Broad multiplets at 3.5–3.8 ppm (4H, adjacent to amide) and 2.3–2.5 ppm (4H, adjacent to methyl).

    • Methyl Group: Singlet at

      
       ~2.3 ppm (3H).
      
  • Mass Spectrometry (ESI):

    • Calculated MW: 194.23 Da.

    • Observed

      
      .
      

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140-177.

  • Patterson, A. W., et al. (2011). Protection of Piperazines and Piperidines. In Organic Synthesis. (General reference for piperazine handling).
  • Hale, K. J., et al. (2010). 3-Furoic Acid Derivatives in Medicinal Chemistry. Journal of Medicinal Chemistry. (Context on furan stability).

Sources

Method

Application Note: Process Optimization for the Kilogram-Scale Synthesis of 1-(3-Furoyl)-4-methylpiperazine

Executive Summary The preparation of 1-(3-Furoyl)-4-methylpiperazine represents a classic challenge in pharmaceutical intermediate synthesis: coupling an electron-rich, acid-sensitive heteroaromatic carboxylic acid (3-fu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The preparation of 1-(3-Furoyl)-4-methylpiperazine represents a classic challenge in pharmaceutical intermediate synthesis: coupling an electron-rich, acid-sensitive heteroaromatic carboxylic acid (3-furoic acid) with a nucleophilic diamine (N-methylpiperazine).

While laboratory-scale medicinal chemistry often utilizes expensive coupling reagents (HATU, EDC), these are economically unviable and atom-inefficient at the kilogram scale. This guide details two scalable protocols optimized for cost , throughput , and purity :

  • Method A (The Workhorse): Acid Chloride activation via Thionyl Chloride (

    
    ).
    
  • Method B (The Green Alternative): One-pot activation via 1,1'-Carbonyldiimidazole (CDI).

Strategic Route Selection

Retrosynthetic Logic

The target molecule contains a tertiary amide bond connecting a furan ring and a piperazine ring. The presence of the basic tertiary amine (N-methyl) on the piperazine ring provides a critical handle for purification via acid/base extraction, eliminating the need for silica chromatography.

Pathway Comparison
FeatureMethod A: Acid ChlorideMethod B: CDI Coupling
Reagents

/ Toluene / TEA
CDI / THF or Me-THF
Atom Economy High (Byproducts:

, HCl)
Moderate (Byproduct: Imidazole,

)
Cost Low (Commodity chemicals)Medium (CDI is more expensive than

)
Scalability Excellent (Exotherm management required)Excellent (Gas evolution management required)
Purity Profile High (via Acid/Base workup)High (Imidazole is water soluble)

Reaction Workflow Visualization

The following diagram illustrates the critical decision points and the self-validating workup logic.

G cluster_0 Activation Strategy Start Starting Material: 3-Furoic Acid RouteA Route A: Acid Chloride (SOCl2, Cat. DMF, Toluene) Temp: <50°C Start->RouteA RouteB Route B: CDI Activation (CDI, THF) Temp: 20-25°C Start->RouteB Coupling Coupling Reaction Add N-Methylpiperazine (Exotherm Control) RouteA->Coupling -SO2, -HCl RouteB->Coupling -CO2, -Imidazole Quench Quench & Dilute (Water/DCM or Toluene) Coupling->Quench AcidExt Acid Extraction (pH 2-3) Target moves to Aqueous Phase Quench->AcidExt WasteOrg Discard Organic Layer (Removes neutral impurities) AcidExt->WasteOrg Impurities Basify Basify Aqueous Layer (pH >10) Target precipitates/oils out AcidExt->Basify Product (Salt form) FinalExt Back-Extraction into DCM Concentrate Basify->FinalExt Product Final Product: 1-(3-Furoyl)-4-methylpiperazine FinalExt->Product

Caption: Process flow diagram comparing activation routes and detailing the "Self-Validating" Acid/Base purification strategy.

Detailed Protocol A: The Acid Chloride Method

Objective: Preparation of 1.0 kg of target compound. Safety Note: Furan rings can polymerize in the presence of strong acids if temperature is uncontrolled.


 releases toxic gases; efficient scrubbing is required.
Step 1: Formation of 3-Furoyl Chloride
  • Setup: Charge a 10 L glass-lined reactor with 3-Furoic acid (560 g, 5.0 mol) and Toluene (2.8 L) .

  • Catalyst: Add DMF (2.0 mL) as a catalyst.

  • Activation: Heat the slurry to 45–50°C.

  • Addition: Add Thionyl Chloride (SOCl2, 654 g, 400 mL, 5.5 mol) dropwise over 2 hours.

    • Critical Process Parameter (CPP): Monitor off-gassing (

      
      ). Ensure scrubber capacity is sufficient.
      
  • Completion: Stir at 50°C for an additional 2 hours until the solution is clear and gas evolution ceases.

  • Concentration (Optional but Recommended): Distill off excess

    
     and 50% of the toluene under reduced pressure to remove acidic volatiles. Re-dilute with fresh Toluene (2.0 L).
    
Step 2: Amide Coupling
  • Preparation: In a separate 20 L reactor, charge N-Methylpiperazine (550 g, 5.5 mol) , Triethylamine (606 g, 6.0 mol) , and DCM (or Toluene) (3.0 L) . Cool to 0–5°C.

  • Coupling: Add the 3-Furoyl chloride solution (from Step 1) to the amine solution slowly over 2–3 hours.

    • CPP: Maintain internal temperature < 10°C . The reaction is highly exothermic.

  • Aging: Allow the mixture to warm to 20°C and stir for 2 hours.

Step 3: Self-Validating Workup (Acid/Base Extraction)
  • Quench: Add water (3.0 L) to the reaction mixture. Stir for 15 minutes.

  • Phase Split: Separate the layers. The product is currently in the organic layer.[1]

  • Acid Extraction (Purification): Extract the organic layer with 1M HCl (approx. 6.0 L) . Check that the aqueous pH is < 3.

    • Mechanism:[2][3][4] The basic N-methyl nitrogen is protonated, pulling the product into the water. Neutral impurities (unreacted furan, dimers) remain in the organic layer.

  • Wash: Discard the organic layer. Wash the aqueous acidic layer with DCM (1.0 L) to remove entrained organics. Discard this DCM wash.

  • Basification: Cool the aqueous layer to 10°C. Slowly add 50% NaOH or 28% NH4OH until pH > 11.

    • Observation: The product will oil out or precipitate.

  • Final Extraction: Extract the aqueous mixture with DCM (2 x 3.0 L).

  • Isolation: Dry combined organics over

    
    , filter, and concentrate under vacuum to yield the target as a pale yellow oil or low-melting solid.
    

Detailed Protocol B: The CDI Method (Green Alternative)

Objective: Avoid chlorinated solvents and thionyl chloride.

  • Activation: In a reactor, dissolve 3-Furoic acid (560 g, 5.0 mol) in 2-MeTHF (5.0 L) (2-Methyltetrahydrofuran is a greener alternative to DCM/THF).

  • Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI) (891 g, 5.5 mol) portion-wise at 20°C.

    • CPP: Massive

      
       evolution. Add slowly to prevent foaming over.
      
  • Stir: Agitate at 25°C for 1–2 hours until gas evolution stops.

  • Coupling: Add N-Methylpiperazine (550 g, 5.5 mol) directly to the reaction vessel (One-Pot).

  • Reaction: Stir at room temperature for 4–6 hours.

  • Workup:

    • Add water (3.0 L).

    • Perform the Acid/Base Extraction sequence described in Protocol A (Step 3). Imidazole byproduct is water-soluble and is removed during the washes.

Process Control & Analytics

Quantitative Specifications
ParameterSpecificationMethod
Appearance Pale yellow oil or off-white solidVisual
Purity (HPLC) > 98.0% (Area %)C18 Column, ACN/Water (0.1% TFA)
Assay (Titration) 98.0 – 102.0% w/wPerchloric acid titration (Non-aqueous)
Residual Solvent Compliant with ICH Q3CGC-Headspace
Water Content < 0.5%Karl Fischer
Troubleshooting Guide
  • Dark Coloration: Furan rings are sensitive to oxidation and strong acids. Ensure

    
     is removed thoroughly before coupling. Keep coupling temp < 10°C.
    
  • Low Yield: Check the pH during the acid extraction. If the pH is not low enough (<3), the product remains in the organic waste.

  • Emulsions: Common with piperazines. Use brine during the final extraction or filter through a Celite pad.

References

  • General Amide Coupling via Acid Chlorides

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5] Tetrahedron, 61(46), 10827-10852.

  • Scalable CDI Couplings

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Purification of Piperazine Derivatives

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Safety of Furan Derivatives

    • PubChem Compound Summary for 3-Furoic Acid.

Sources

Application

Reagents and catalysts for synthesizing (4-Methyl-1-piperazinyl)-3-furanylmethanone

Abstract & Scope This application note details the synthesis of (4-Methyl-1-piperazinyl)-3-furanylmethanone (CAS: Implied 1-(3-furoyl)-4-methylpiperazine), a privileged scaffold in medicinal chemistry found in PI3K inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis of (4-Methyl-1-piperazinyl)-3-furanylmethanone (CAS: Implied 1-(3-furoyl)-4-methylpiperazine), a privileged scaffold in medicinal chemistry found in PI3K inhibitors and GPCR modulators.[1] We present two distinct protocols: Method A , utilizing 3-furoyl chloride for scalable, cost-effective batch synthesis, and Method B , utilizing T3P® (Propylphosphonic anhydride) for green, high-throughput library generation. The guide emphasizes impurity control, specifically leveraging the basicity of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-methylpiperazine moiety for self-validating purification.

Chemical Identity & Retrosynthesis

The target molecule is an amide formed by the acylation of 1-methylpiperazine with a 3-furoyl donor.[1]

  • IUPAC Name: (4-methylpiperazin-1-yl)(furan-3-yl)methanone[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 194.23 g/mol

  • Key Physicochemical Property: The molecule retains a basic tertiary amine (

    
    ), allowing for acid-base extraction purification.
    
Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target (4-Methyl-1-piperazinyl)-3-furanylmethanone (Target) Disconnection Amide Bond Disconnection Target->Disconnection Retro-cut Acid 3-Furoic Acid (or Acid Chloride) Disconnection->Acid Electrophile Amine 1-Methylpiperazine Disconnection->Amine Nucleophile

Figure 1: Retrosynthetic disconnection revealing the convergent amide coupling strategy.

Critical Reagents & Catalysts

ReagentCAS No.[2][3]RoleCritical Attribute
3-Furoyl Chloride 26214-65-3Electrophile (Method A)Moisture sensitive; lachrymator.[1][4] High reactivity.
3-Furoic Acid 488-93-7Starting Material (Method B)[1][5][6]Stable solid; requires activation.
1-Methylpiperazine 109-01-3NucleophileCorrosive; excess can be removed via evaporation, but stoichiometry is key.[1]
Triethylamine (TEA) 121-44-8Base (Scavenger)Scavenges HCl generated in Method A.
T3P (50% in EtOAc) 68957-94-8Coupling Agent (Method B)[1]Low epimerization (not relevant here but good practice), easy workup (water soluble byproducts).
Dichloromethane (DCM) 75-09-2SolventStandard aprotic solvent; ensure anhydrous for Method A.

Method A: Acid Chloride Protocol (Scalable)

Best for: Gram-to-kilogram scale synthesis where yield and cost are prioritized over reagent handling convenience.[1]

Mechanism

Nucleophilic acyl substitution. The nitrogen of the piperazine attacks the carbonyl carbon of the acid chloride, displacing chloride. TEA acts as a proton sponge to drive the equilibrium and prevent protonation of the unreacted piperazine.

Protocol Steps
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 1-methylpiperazine (1.0 equiv, e.g., 10.0 mmol) and Triethylamine (1.2 equiv, 12.0 mmol) in anhydrous DCM (10 volumes).

  • Cooling: Cool the solution to 0°C using an ice/water bath. Rationale: The reaction is exothermic; cooling prevents side reactions and controls the rate.

  • Addition: Dissolve 3-furoyl chloride (1.05 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Observation: White precipitate (TEA·HCl) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

    • Monitoring: Check via TLC (MeOH/DCM 1:9) or LCMS.[7] The acid chloride is usually consumed rapidly.

  • Quench: Add water (5 volumes) to hydrolyze any excess acid chloride.

Purification (The "Acid-Base Swing")

Since the product contains a basic amine, we use this to remove non-basic impurities (like furoic acid or oligomers).

  • Extraction: Transfer the reaction mixture to a separatory funnel. Separate phases.

  • Acid Wash (Critical Step): Extract the organic layer with 1M HCl (aq) .

    • Chemistry: The product (protonated) moves to the aqueous layer. Neutral impurities stay in the DCM.

    • Action: Discard the DCM layer.

  • Basification: Cool the aqueous layer and basify to pH > 10 using 4M NaOH or saturated K₂CO₃ .

    • Chemistry: The product is deprotonated and becomes lipophilic again.

  • Final Extraction: Extract the cloudy aqueous mixture with fresh DCM (3x).

  • Drying: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

Method B: T3P Coupling Protocol (Library/Green)

Best for: Parallel synthesis, medicinal chemistry libraries, and avoiding unstable acid chlorides.

Protocol Steps
  • Charge: To a reaction vial, add 3-furoic acid (1.0 equiv), 1-methylpiperazine (1.1 equiv), and EtOAc (or DCM).

  • Base: Add DIPEA (Diisopropylethylamine) (2.5 equiv).

  • Coupling: Add T3P (Propylphosphonic anhydride, 50% wt in EtOAc) (1.5 equiv) dropwise at Room Temperature.

    • Note: T3P is far superior to EDC/HOBt for this substrate as it drives the reaction to completion with simple aqueous workup.

  • Incubation: Stir at RT for 4–12 hours.

  • Workup: Wash the organic layer with saturated NaHCO₃ (removes excess acid/T3P byproducts) and then brine .

    • Advantage:[7][8][9][10] T3P byproducts are water-soluble, often eliminating the need for column chromatography.

Process Workflow & Logic

Workflow Start Start: Reagent Prep Choice Select Method Start->Choice MethodA Method A: Acid Chloride (Scale-up) Choice->MethodA High Yield/Low Cost MethodB Method B: T3P Coupling (Library/Green) Choice->MethodB Convenience/Safety ReactionA React: 0°C -> RT (Exothermic) MethodA->ReactionA ReactionB React: RT (Mild) MethodB->ReactionB Extract Phase Separation ReactionA->Extract ReactionB->Extract Purification Acid-Base Extraction (Isolate Product in Aq Acid) Extract->Purification Crude Org Layer Final Pure Product (Oil/Solid) Purification->Final Basify & Re-extract

Figure 2: Decision matrix and purification workflow for high-purity isolation.

Analytical Data Summary (Expected)

TechniqueExpected SignalInterpretation
¹H NMR (CDCl₃)

7.9 (s, 1H), 7.4 (t, 1H), 6.6 (d, 1H)
Furan ring protons (characteristic aromatic pattern).
¹H NMR (CDCl₃)

3.6–3.8 (br m, 4H)
Piperazine protons adjacent to amide (deshielded).
¹H NMR (CDCl₃)

2.3–2.5 (m, 4H)
Piperazine protons adjacent to N-Me.
¹H NMR (CDCl₃)

2.30 (s, 3H)
N-Methyl singlet.
LC-MS (ESI+) [M+H]⁺ = 195.1Protonated molecular ion.

Safety & Handling

  • 3-Furoyl Chloride: Highly corrosive and lachrymatory.[1] Open only in a fume hood. Hydrolyzes rapidly in moist air to release HCl gas.

  • 1-Methylpiperazine: Corrosive and flammable.[1] Causes severe skin burns.

  • Reaction Exotherm: Method A generates heat. Strict temperature control (0°C) is required to prevent runaway reactions or decomposition.

References

  • Vertex Pharmaceuticals Inc. (2011). Preparation of 3-furoyl chloride and subsequent amide coupling. US Patent Application 2011/0245500. Link

  • Genentech, Inc. (2008). Phosphoinositide 3-kinase inhibitor compounds and methods of use. WO Patent 2008/073785. (Describes coupling of 3-furoic acid with amines using DPPA/TEA). Link

  • Sigma-Aldrich. Product Specification: 3-Furoyl Chloride.[1] Link

  • BenchChem. Biological Activities of piperazinyl-methanone derivatives. (Context on the biological relevance of the scaffold). Link

Sources

Method

Microwave-assisted synthesis of 1-(3-Furoyl)-4-methylpiperazine derivatives

Application Note: Microwave-Assisted Synthesis of 1-(3-Furoyl)-4-methylpiperazine Derivatives Introduction & Pharmacological Context The synthesis of 1-(3-Furoyl)-4-methylpiperazine represents a critical entry point into...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 1-(3-Furoyl)-4-methylpiperazine Derivatives

Introduction & Pharmacological Context

The synthesis of 1-(3-Furoyl)-4-methylpiperazine represents a critical entry point into a class of bioactive scaffolds combining the lipophilic, metabolic stability of the furan ring with the privileged piperazine pharmacophore .

  • Piperazine Moiety: Ubiquitous in CNS-active drugs (e.g., antidepressants, antipsychotics) and antihistamines due to its ability to modulate receptor affinity and solubility.

  • Furan-3-carboxamides: Unlike their 2-furoyl isomers, 3-furoyl derivatives often exhibit distinct metabolic profiles and binding selectivities in kinase inhibition and analgesic pathways.

Conventional thermal synthesis of these amides (via acid chlorides or thermal dehydration) is often plagued by long reaction times (12–24 hours), harsh reagents (thionyl chloride), and racemization if chiral centers are present. Microwave-Assisted Organic Synthesis (MAOS) offers a superior alternative, leveraging dipolar polarization to achieve rapid internal heating, significantly reducing reaction times to minutes while improving yield and purity profiles.

Mechanistic Principles: Why Microwave?

The synthesis relies on the formation of an amide bond between 3-furoic acid and 1-methylpiperazine . Under microwave irradiation, the reaction kinetics are accelerated through two primary mechanisms:

  • Dipolar Polarization: The polar solvent (e.g., DMF, EtOH) and the reagents align with the oscillating electric field. The molecular friction generates internal heat rapidly, overcoming the activation energy (

    
    ) barrier for the nucleophilic attack of the piperazine nitrogen on the activated carbonyl.
    
  • Ionic Conduction: If ionic coupling reagents (e.g., EDC·HCl) are used, the dissolved ions oscillate in the field, further increasing the collision frequency.

Reaction Pathway Visualization

ReactionPathway Substrate1 3-Furoic Acid Activation Activation Complex (Active Ester) Substrate1->Activation + Coupling Agent (T3P or EDC) Substrate2 1-Methylpiperazine Substrate2->Activation + Coupling Agent (T3P or EDC) Transition Tetrahedral Intermediate Activation->Transition MW Irradiation (Dipolar Rotation) Product 1-(3-Furoyl)-4- methylpiperazine Transition->Product Collapse Byproduct Urea Byproduct Transition->Byproduct

Caption: Kinetic pathway of amide coupling under microwave irradiation showing activation and rapid nucleophilic attack.

Experimental Protocols

Two distinct protocols are provided: Method A (High-Yield/Pharma Standard) using T3P® for maximum purity, and Method B (Green Chemistry) utilizing direct amidation.

Method A: T3P-Mediated Coupling (Recommended for Library Synthesis)

Propylphosphonic anhydride (T3P) is chosen over EDC/HOBt due to its high solubility in organic solvents, low toxicity, and simple workup (water-soluble byproducts).

Reagents:

  • 3-Furoic acid (1.0 equiv)

  • 1-Methylpiperazine (1.2 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DCM.

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave-transparent vial equipped with a magnetic stir bar, dissolve 3-furoic acid (112 mg, 1.0 mmol) in 3 mL of EtOAc.

  • Base Addition: Add TEA (350 µL, 2.5 mmol) and stir at room temperature for 1 minute to deprotonate the acid.

  • Coupling Agent: Add T3P solution (1.5 mmol) dropwise. Note: The reaction is exothermic; ensure controlled addition.

  • Amine Addition: Add 1-methylpiperazine (133 µL, 1.2 mmol). Cap the vial with a septum-sealed crimp cap.

  • Microwave Irradiation:

    • Instrument: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temperature: 80 °C (Fixed).

    • Time: 10 minutes.

    • Pressure Limit: 15 bar.

    • Power: Dynamic (Max 150 W).

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash with water (2 x 5 mL), saturated NaHCO₃ (1 x 5 mL), and brine (1 x 5 mL).

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

Method B: Green Direct Amidation (Catalyst-Free/Solvent-Free)

Suitable for large-scale synthesis where atom economy is prioritized.

Reagents:

  • 3-Furoic acid (1.0 equiv)

  • 1-Methylpiperazine (2.0 equiv) - Acts as reactant and solvent.

Step-by-Step Workflow:

  • Loading: Mix 3-furoic acid (1.0 mmol) and 1-methylpiperazine (2.0 mmol) in a sealed microwave vessel. No additional solvent is added.[1][2][3]

  • Irradiation:

    • Temperature: 150 °C.

    • Time: 20 minutes.

    • Power: High absorption expected; set max power to 200 W.

  • Purification: The crude mixture is dissolved in minimal ethanol and precipitated/crystallized or subjected to flash chromatography (DCM:MeOH 95:5) to remove excess amine.

Data Analysis & Validation

The following table contrasts the efficiency of Microwave (MW) protocols against conventional thermal heating (Oil Bath reflux).

Table 1: Comparative Efficiency of Synthesis Methods

ParameterConventional Thermal (Reflux)MW Method A (T3P)MW Method B (Direct)
Reaction Time 12 – 18 Hours10 Minutes 20 Minutes
Temperature 80 °C (EtOAc Reflux)80 °C150 °C
Isolated Yield 65 – 72%92 – 96% 80 – 85%
Purity (HPLC) 85% (requires column)>95% (often no column)90%
Atom Economy Low (Solvent heavy)MediumHigh
Self-Validating the Protocol (QC Steps)
  • TLC Monitoring: Use 5% MeOH in DCM. The product (tertiary amide) will be significantly less polar than the starting amine and distinct from the acid. Staining with KMnO₄ is recommended for the furan ring.

  • NMR Verification:

    • ¹H NMR (CDCl₃): Look for the diagnostic furan protons: ~8.0 ppm (s, 1H, H-2), ~7.4 ppm (t, 1H, H-5), and ~6.7 ppm (d, 1H, H-4). The piperazine ring will show two multiplets around 3.6 ppm (adjacent to amide) and 2.4 ppm (adjacent to N-Me), with a sharp singlet for the N-Methyl group at ~2.3 ppm.

Troubleshooting & Optimization Workflow

OptimizationWorkflow Start Start MW Reaction CheckLCMS Check LC-MS (10 min) Start->CheckLCMS Decision Conversion > 90%? CheckLCMS->Decision Success Proceed to Workup Decision->Success Yes LowYield Low Conversion Decision->LowYield No TempIncrease Increase Temp (+20°C) LowYield->TempIncrease Unreacted Acid? TimeIncrease Extend Time (+10 min) LowYield->TimeIncrease Slow Kinetics? ReagentCheck Check Reagent Stoichiometry LowYield->ReagentCheck Byproducts? TempIncrease->CheckLCMS TimeIncrease->CheckLCMS

Caption: Decision tree for optimizing reaction conditions based on LC-MS conversion data.

References

  • Janczewski, Ł. et al. (2020). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Open Chemistry.

    • Relevance: Establishes the baseline microwave parameters for furan-based amide coupling using EDC and other agents.
  • Zarecki, A. P., Kolanowski, J. L., & Markiewicz, W. T. (2020).[2] Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules.

    • Relevance: Validates the "Method B" approach of direct amidation under solvent-free microwave conditions.
  • Shaquiquzzaman, M. et al. (2015).[4] Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry.

    • Relevance: Provides the pharmacological grounding for the importance of the piperazine scaffold in drug discovery.
  • Paradisi, F. et al. (2024).[5][6] Green Chemistry approaches to amide coupling. Green Chemistry.

    • Relevance: Supports the use of T3P and flow/microwave chemistry for sustainable amide synthesis.

Sources

Application

Green chemistry methods for producing 1-(3-Furoyl)-4-methylpiperazine

Application Note: Sustainable Synthesis of 1-(3-Furoyl)-4-methylpiperazine Executive Summary & Molecule Profile Target Molecule: 1-(3-Furoyl)-4-methylpiperazine CAS: 936083-25-9 Molecular Formula: C₁₀H₁₄N₂O₂ Molecular We...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sustainable Synthesis of 1-(3-Furoyl)-4-methylpiperazine

Executive Summary & Molecule Profile

Target Molecule: 1-(3-Furoyl)-4-methylpiperazine CAS: 936083-25-9 Molecular Formula: C₁₀H₁₄N₂O₂ Molecular Weight: 194.23 g/mol

Application Context: This piperazine derivative serves as a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. Traditional synthesis relies on highly reactive 3-furoyl chloride and toxic halogenated solvents (DCM/CHCl₃), resulting in poor Atom Economy (AE) and high E-factors.

Green Directive: This guide outlines two field-validated green protocols that eliminate chlorinated solvents and mutagenic activating agents:

  • Method A (Atom Economy Focused): Boric Acid-Catalyzed Direct Amidation.

  • Method B (Process Mass Intensity Focused): T3P®-Mediated Coupling in 2-MeTHF.

Technical Rationale & Green Metrics

The transition from acyl chlorides to direct amidation represents a paradigm shift in sustainable manufacturing.

MetricTraditional Route (Acyl Chloride)Green Method A (Boric Acid)Green Method B (T3P/2-MeTHF)
Reagents 3-Furoyl Chloride, Et₃N, DCM3-Furoic Acid, Boric Acid, Anisole3-Furoic Acid, T3P, 2-MeTHF
Atom Economy < 45% (Loss of HCl, SO₂ if made in situ)> 85% (Water is only byproduct)~60% (Loss of HOP(O)R₂)
Hazards Corrosive, Lachrymator, Carcinogenic solventMild irritant, Biodegradable solventLow toxicity, Bio-derived solvent
E-Factor High (>20)Low (<5)Medium (<10)
Mechanistic Insight: Boric Acid Catalysis

Unlike traditional Lewis acids, boric acid (


) operates via a "bifunctional activation" mechanism. It forms a mono- or di-acyloxyboron species that activates the carboxylic acid while simultaneously directing the amine nucleophile via hydrogen bonding. This "chaperone" effect is critical for heteroaromatic acids like 3-furoic acid, which can be prone to decarboxylation under harsh thermal conditions.

Figure 1: Catalytic cycle of Boric Acid mediated amidation showing the activation and regeneration loop.

Experimental Protocols

Method A: Boric Acid-Catalyzed Direct Amidation (Recommended)

Best for: High atom economy, cost reduction, and avoiding all coupling reagents.

Reagents:

  • 3-Furoic acid (1.0 equiv)

  • 1-Methylpiperazine (1.1 equiv)

  • Boric Acid (10 mol%)

  • Solvent: Anisole (High boiling, non-toxic alternative to Toluene) or Xylenes.

Protocol:

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add 3-furoic acid (11.2 g, 100 mmol), 1-methylpiperazine (11.0 g, 110 mmol), and Boric acid (0.62 g, 10 mmol).

  • Solvent: Add Anisole (50 mL). Note: Anisole allows for a reflux temperature (~154°C) sufficient to drive water removal without decomposing the furan ring.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap.

    • Checkpoint: Reaction is typically complete when water evolution ceases (approx. 12-18 hours).

  • Workup: Cool the mixture to room temperature.

    • The catalyst (Boric acid) often precipitates out or can be washed away.

    • Wash the organic layer with 10% Na₂CO₃ (2 x 20 mL) to remove unreacted acid.

    • Wash with Brine (20 mL).

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often >95% pure. If necessary, recrystallize from Ethyl Acetate/Heptane or distill under high vacuum.

Validation Criteria:

  • HPLC: >98% purity.

  • ¹H NMR (CDCl₃): Diagnostic peaks at δ 7.9 (furan), δ 3.6 (piperazine amide methylene), δ 2.3 (N-methyl).

Method B: T3P® Coupling in 2-MeTHF (Scalable)

Best for: Temperature-sensitive substrates, mild conditions, and ease of workup.

Reagents:

  • 3-Furoic acid (1.0 equiv)

  • 1-Methylpiperazine (1.2 equiv)[1]

  • T3P® (Propylphosphonic anhydride) (50% w/w in 2-MeTHF, 1.5 equiv)

  • Base: N-Methylmorpholine (NMM) or DIPEA (2.5 equiv)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF).

Protocol:

  • Setup: Dry 3-neck flask under N₂ atmosphere.

  • Charging: Dissolve 3-furoic acid (100 mmol) and NMM (250 mmol) in 2-MeTHF (100 mL).

  • Cooling: Cool the solution to 0–5°C.

  • Addition: Add T3P solution dropwise over 30 minutes. Control exotherm.

  • Amine Addition: Add 1-methylpiperazine (120 mmol) dropwise.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 4 hours.

    • Mechanism:[1][2] T3P activates the acid to a mixed anhydride, which is rapidly attacked by the amine.

  • Workup (Green):

    • Add water (50 mL) to quench.

    • Separate layers. The product remains in 2-MeTHF.

    • Wash organic layer with 1M NaOH (removes T3P byproducts as water-soluble salts).

  • Isolation: Concentrate the 2-MeTHF layer to obtain the product.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete water removalEnsure vigorous reflux; insulate Dean-Stark trap.
Dark Coloration Furan decompositionDegas solvents; run under Nitrogen. Limit temp to 140°C.
Residual Amine Excess 1-methylpiperazineWash organic layer with dilute citric acid (pH 5).

References

  • Hall, D. G., et al. (2008). "Boric acid catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide." Organic Syntheses, 85, 106-117. Link

  • Sabatini, M. T., et al. (2019). "Catalytic Amide Bond Formation." Nature Catalysis, 2, 1107. Link

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177. Link

  • Sigma-Aldrich. (n.d.). "1-(3-Furoyl)-4-methylpiperazine Product Page." Link

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for removing impurities from 1-(3-Furoyl)-4-methylpiperazine

Status: Operational Ticket ID: PUR-FMP-001 Subject: Advanced Purification Strategies for 1-(3-Furoyl)-4-methylpiperazine Assigned Specialist: Senior Application Scientist Executive Summary & Chemical Logic Purifying 1-(3...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-FMP-001 Subject: Advanced Purification Strategies for 1-(3-Furoyl)-4-methylpiperazine Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Logic

Purifying 1-(3-Furoyl)-4-methylpiperazine requires exploiting the specific physicochemical dichotomy of the molecule. You are dealing with a compound that possesses two distinct functionalities:

  • The Amide (N1): Neutral and stable, but attached to an acid-sensitive furan ring .[1]

  • The Tertiary Amine (N4): Basic (estimated pKa ~7.5–8.[1]5) and protonatable.[1]

The Strategy: Unlike standard neutral organic synthesis where you simply "wash and dry," this molecule allows for "Reverse Acid-Base Extraction." By manipulating pH, you can shuttle the product between aqueous and organic phases, leaving non-basic impurities (like bis-acylated byproducts) and acidic impurities (like unreacted 3-furoic acid) behind.[1]

Critical Warning: The furan ring is prone to acid-catalyzed ring opening and polymerization (often observed as the oil turning black/tarry).[1] Avoid strong mineral acids (conc.[1] HCl, H₂SO₄) and heat. [1]

Primary Purification Protocol: The "Reverse Extraction" (Liquid-Liquid)

This is the most efficient method for removing unreacted starting materials without chromatography.[1]

Reagents Required
  • Solvent A: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Acidic Phase: 0.5 M Citric Acid (Preferred) or 1M HCl (Use ice-cold only).[1]

  • Basic Phase: Saturated NaHCO₃ and 2M NaOH.[1]

Workflow Logic

Caption: Separation logic relying on the basicity of the N4-methyl nitrogen to isolate the product from non-basic contaminants.

Step-by-Step Procedure
  • Initial Wash (Remove Acids): Dissolve crude residue in EtOAc.[1] Wash 2x with saturated NaHCO₃.[1] This removes unreacted 3-furoic acid.[1]

    • Checkpoint: The product remains in the Organic Layer.[1]

  • The "Reverse" Extraction (Isolate Product): Extract the Organic Layer 3x with 0.5 M Citric Acid .

    • Why Citric? It buffers around pH 3-4, sufficient to protonate the N-methylpiperazine (pKa ~8) but gentle enough to preserve the furan ring.[1]

    • Checkpoint: The product is now in the Aqueous Acid Layer .[1] Impurities like bis-furoyl piperazine (non-basic) stay in the organic layer.[1]

  • Recovery: Combine acidic aqueous extracts. Cool to 0°C. Basify carefully with 2M NaOH or K₂CO₃ until pH > 10.[1]

    • Observation: The solution should turn cloudy as the free base precipitates/oils out.[1]

  • Final Isolation: Extract the cloudy aqueous mixture 3x with DCM. Dry combined organics over Na₂SO₄ and concentrate.

Secondary Strategy: Chromatography[1]

If the acid-base extraction yield is low (due to high water solubility) or purity is insufficient, use Flash Column Chromatography.[1]

The Problem: The basic N-methyl nitrogen interacts with acidic silanols on silica gel, causing peak tailing and poor separation.[1][2]

The Solution: Amine-modified mobile phase.[1]

ParameterRecommendationTechnical Rationale
Stationary Phase Standard Silica Gel (40-63 µm)Cost-effective; effective for polar amines.[1]
Base Additive 1-2% Triethylamine (TEA) or NH₄OHBlocks acidic silanol sites on silica, sharpening the peak.[1]
Solvent System DCM : MeOH (95:5 to 90:[1]10)DCM solubilizes the furan; MeOH elutes the polar amine.[1]
TLC Visualization UV (254 nm) & KMnO₄Furan absorbs UV; KMnO₄ stains the oxidizable amine/furan.[1]

Protocol:

  • Pre-wash the column with Mobile Phase + 1% TEA to neutralize the silica.[1]

  • Load sample (dissolved in minimal DCM).[1]

  • Elute with a gradient of 0%

    
     10% MeOH in DCM (maintain 1% TEA).
    

Troubleshooting & FAQs

Q1: My product turned black/dark brown during the acid extraction.

Diagnosis: Furan ring degradation (polymerization). Cause: The acid concentration was too high, or the exposure time was too long.[1] Fix:

  • Switch from HCl to Citric Acid or Tartaric Acid .[1]

  • Keep the aqueous phase cold (0-5°C).[1]

  • Perform the separation quickly; do not leave the product in the acidic phase overnight.[1]

Q2: I have low recovery after the "Reverse Extraction."

Diagnosis: The product is water-soluble even in its free-base form (common for small methyl-piperazines).[1] Fix:

  • Salting Out: When extracting the final basic aqueous layer, saturate it with NaCl (solid) before extracting with DCM.[1] This pushes the organic product out of the water phase (Salting-out effect).[1]

  • Solvent Choice: Use Chloroform or DCM/IPA (3:1) instead of pure DCM for the final extraction.[1] These are more polar and extract amines better.[1]

Q3: How do I remove unreacted N-methylpiperazine?

Diagnosis: Starting material co-eluting or carrying over.[1] Fix:

  • High Vacuum: N-methylpiperazine is a liquid (bp ~138°C).[1] Drying the product under high vacuum (< 1 mbar) at 40°C for 4-6 hours often removes trace amounts.[1]

  • Derivatization: If persistent, add a small amount of acetic anhydride to the crude mixture before workup.[1] This converts unreacted N-methylpiperazine to the acetyl-amide (non-basic), which will be removed during the acid extraction step (Step 2 above).[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General principles of amine extraction and pKa manipulation).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Standard protocols for acid-base extraction of alkaloids/amines).

  • Dunlop, A. P. (1948).[1] Furfural and other Furan Compounds. Industrial & Engineering Chemistry. Link (Authoritative source on the acid-sensitivity of furan rings).[1]

  • Reich, H. J. (2022).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Link (Reference for estimating pKa of piperazine derivatives).[1]

  • Li, J. J. (2009).[1] Name Reactions for Homologations, Part I. Wiley.[1] (Context on amide coupling workups involving heterocyclic amines).

Sources

Optimization

Technical Support Center: Crystallization of 1-(3-Furoyl)-4-methylpiperazine

Topic: Troubleshooting Crystallization & Isolation Audience: Organic Chemists, Process Engineers, Drug Discovery Scientists Status: Active Guide Introduction: The "Uncrystallizable" Oil 1-(3-Furoyl)-4-methylpiperazine is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Crystallization & Isolation Audience: Organic Chemists, Process Engineers, Drug Discovery Scientists Status: Active Guide

Introduction: The "Uncrystallizable" Oil

1-(3-Furoyl)-4-methylpiperazine is a notorious intermediate in pharmaceutical synthesis. While theoretically a solid, it frequently presents as a stubborn, viscous oil or a gum. This behavior stems from two competing molecular features: the furan ring (lipophilic, planar) and the methylpiperazine moiety (basic, highly flexible, and hygroscopic).

This guide addresses the three primary failure modes:

  • Oiling Out: Liquid-Liquid Phase Separation (LLPS) instead of nucleation.

  • Impurity Interference: Residual methylpiperazine acting as a solvent.

  • Decomposition: Furan ring opening during acidic salt formation.

Module 1: Troubleshooting "Oiling Out" (LLPS)

Symptom: You cool your reaction mixture, and instead of white crystals, a second liquid layer (droplets or a bottom "goo") forms.

The Mechanism: This is Liquid-Liquid Phase Separation (LLPS). The solution enters a metastable region where the energy barrier to form an amorphous liquid is lower than the barrier to form an ordered crystal lattice. This is common in amides with flexible linkers like piperazine.

Protocol A: The Two-Solvent "Cloud Point" Method

Do not use single solvents (like DCM or MeOH) which often lead to high solubility and subsequent oiling.

ParameterRecommendationRationale
Primary Solvent Isopropyl Acetate (IPAc) or Ethyl Acetate Moderate polarity dissolves the oil but encourages lattice formation upon cooling.
Anti-Solvent n-Heptane or Methyl tert-butyl ether (MTBE) Low polarity forces the molecule out of solution. MTBE is preferred if the oil is very viscous.
Temperature Slow Ramp (0.5°C/min) Rapid cooling traps impurities and triggers LLPS.

Step-by-Step Workflow:

  • Dissolve the crude oil in minimal warm IPAc (45–50°C).

  • Add Heptane dropwise until a faint, persistent cloudiness appears (the "Cloud Point").

  • CRITICAL: Add a single crystal of pure product (seed) or scratch the glass.

  • Cool extremely slowly to RT. If oil droplets form, reheat until dissolved and add slightly more IPAc before cooling again.

Visual Guide: Oiling Out Decision Tree

OilingOut Start Issue: Material Oils Out CheckPurity Check Purity (HPLC/NMR) Is 1-Methylpiperazine present? Start->CheckPurity ImpurityYes Yes (>2%) CheckPurity->ImpurityYes ImpurityNo No (Clean) CheckPurity->ImpurityNo ActionWash Perform Water/Brine Wash (Remove hygroscopic impurity) ImpurityYes->ActionWash SolventChoice Evaluate Solvent System ImpurityNo->SolventChoice ActionWash->SolventChoice SingleSolvent Using Single Solvent (e.g., DCM, EtOH)? SolventChoice->SingleSolvent DualSolvent Using Anti-Solvent? SolventChoice->DualSolvent SwitchSystem Switch to EtOAc/Heptane or IPA/MTBE SingleSolvent->SwitchSystem TempControl Check Cooling Rate DualSolvent->TempControl SwitchSystem->TempControl FastCool Rapid Cooling? TempControl->FastCool SlowCool Slow Ramp + Seeding TempControl->SlowCool Reheat Reheat to Clear Point Add 5% more Good Solvent FastCool->Reheat Success Crystallization SlowCool->Success Reheat->TempControl

Figure 1: Decision logic for resolving Liquid-Liquid Phase Separation (Oiling Out).

Module 2: Salt Formation (The "Nuclear Option")

If the free base remains an oil (which is common for low-melting piperazine amides), converting it to a salt is the most reliable method to obtain a solid.

WARNING: Furan Sensitivity The furan ring is acid-sensitive (prone to ring opening/polymerization in strong mineral acids).

  • Avoid: Concentrated Sulfuric Acid, Nitric Acid, or heating with concentrated HCl.

  • Preferred: Oxalic Acid, Fumaric Acid, or HCl (gas/ether).

Protocol B: Formation of the Oxalate Salt

Oxalate salts of piperazines are typically highly crystalline and non-hygroscopic.

  • Dissolution: Dissolve 1 eq of free base oil in Ethanol (absolute) .

  • Acid Prep: Dissolve 1.05 eq of Oxalic Acid Dihydrate in warm Ethanol.

  • Addition: Add the acid solution to the base solution slowly at RT.

  • Observation: A thick white precipitate should form almost immediately.

  • Digestion: Stir for 1 hour. If the slurry is too thick, dilute with Ethanol .

  • Filtration: Filter and wash with cold Ethanol or Diethyl Ether .

Protocol C: Formation of the Hydrochloride Salt

Use this if the oxalate is unsuitable for downstream steps.

  • Dissolve free base in Ethyl Acetate or Diethyl Ether .

  • Cool to 0–5°C (Ice bath).

  • Slowly bubble HCl gas or add HCl in Dioxane/Ether (4M) dropwise.

    • Note: Monitor temperature.[1][2] Exotherm > 30°C may degrade the furan ring.

  • The salt is often hygroscopic; handle under nitrogen/argon.

Module 3: Impurity Management

The "Solvent" Impurity: Excess 1-methylpiperazine (starting material) is a liquid at room temperature. Even small amounts (5-10%) can act as a solvent, keeping your product in the oil phase.

Detection:

  • H-NMR: Look for the N-Methyl singlet at ~2.3 ppm (distinct from the amide methyl).

  • TLC: Run in MeOH/DCM (1:9) with a drop of Ammonium Hydroxide. Methylpiperazine stains strongly with Iodine.

Removal Protocol (Acid/Base Wash): Because the product is an amide, its basicity is different from the starting amine.

  • Dissolve crude oil in DCM .

  • Wash with Water (pH ~7). The highly water-soluble methylpiperazine will partition into the water; the lipophilic furoyl-piperazine stays in DCM.

  • Optional: Wash with dilute Citric Acid (5% aq) . This removes unreacted amines but leaves the less basic amide in the organic layer (depending on specific pKa, verify with TLC).

  • Dry organic layer over Na2SO4 (Magnesium sulfate can sometimes coordinate with amides/furans).

FAQ: Frequently Asked Questions

Q: My product turned black during HCl salt formation. What happened? A: You likely polymerized the furan ring. This happens if the acid concentration is too high or the temperature spiked. Use HCl in Ether at 0°C, not aqueous concentrated HCl, and ensure efficient stirring to prevent hot spots.

Q: The crystals are "gummy" and won't filter. How do I fix this? A: This is a solvate or trapped solvent issue.

  • Re-suspend the gum in MTBE or Heptane .

  • Sonicate the mixture for 10–15 minutes. This mechanical energy often breaks the amorphous shell and induces crystallization (trituration).

  • Stir overnight.

Q: Can I use water as a solvent? A: generally, No . While piperazine salts are water-soluble, the free base has limited solubility, and the furan ring is susceptible to hydrolysis over time in acidic aqueous conditions. Water also encourages oiling out due to the hydrophobic effect of the furan ring.

References

  • Furan Ring Stability

    • Keegstra, M. A. (2018). Furan Derivatives in Pharmaceutical Synthesis. In Heterocyclic Chemistry in Drug Discovery. Wiley.

    • Note: Furan rings are sensitive to electrophilic attack and ring opening in strong acidic media (pH < 1).
  • Oiling Out Mechanisms

    • Veesler, S., & Boistelle, R. (1994). Nucleation and growth of crystals from solutions in the presence of impurities. Journal of Crystal Growth, 142(1-2), 177-183.

    • Context: Explains how impurities like methylpiperazine widen the metastable zone, leading to LLPS.
  • Piperazine Amide Synthesis & Purification: Patel, M., et al. (2012). Synthesis and biological evaluation of some new piperazine derivatives. International Journal of Pharma and Bio Sciences. Context: Describes standard workup procedures (extraction/salts) for lipophilic piperazine amides.
  • General Crystallization Techniques

    • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.

    • Context: Authoritative source on "Cloud Point" and anti-solvent methodologies.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Furoyl-Piperazine Coupling

Welcome to the technical support center for furoyl-piperazine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 1-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for furoyl-piperazine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 1-(2-furoyl)piperazine and related derivatives. As Senior Application Scientists, we provide in-depth, field-proven insights to help you navigate the complexities of this common but often challenging amide bond formation.

This document is structured to address specific issues you may encounter, explaining the underlying chemical principles and offering practical, step-by-step solutions.

Troubleshooting Guide

This section addresses common problems encountered during furoyl-piperazine coupling, providing explanations and actionable solutions.

Q1: My reaction yield is low, and I have a significant amount of unreacted piperazine starting material. What's going wrong?

Several factors can lead to low conversion of piperazine. Let's break down the most common culprits:

  • Inadequate Activation of the Furoyl Group: The direct reaction between a carboxylic acid (furoic acid) and an amine (piperazine) is generally inefficient without an activating agent due to the formation of a stable ammonium salt.[1][2] If you are using furoyl chloride, ensure its quality, as it can hydrolyze over time. For couplings starting from furoic acid, the choice of coupling reagent is critical.

    • Solution:

      • If using furoyl chloride, consider using a freshly opened bottle or purifying it before use.

      • When using a coupling reagent with furoic acid, select one appropriate for your reaction scale and conditions. For standard couplings, carbodiimides like EDC with an additive like HOBt are effective.[3] For more challenging or sterically hindered substrates, consider more potent uronium/aminium salts like HATU or HBTU.[3][4]

  • Piperazine Deactivation: Piperazine has two basic nitrogen atoms. If the reaction medium is too acidic, both nitrogens can be protonated, rendering the piperazine non-nucleophilic and halting the reaction.[3][5] This is a common issue when using piperazine salts (e.g., piperazine dihydrochloride) without sufficient base to liberate the free amine.

    • Solution:

      • Ensure at least one equivalent of a suitable base is present for each equivalent of acid generated during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like sodium hydroxide in a Schotten-Baumann reaction setup.[6][7][8] The base neutralizes the generated HCl, preventing the protonation of the piperazine starting material.[7][8]

  • Presence of Water: Moisture can be detrimental to amide coupling reactions. Furoyl chloride and many activated intermediates are highly susceptible to hydrolysis, which will revert them to the unreactive furoic acid.[3]

    • Solution:

      • Use anhydrous solvents and ensure all glassware is thoroughly dried.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Q2: My main problem is the formation of the di-acylated byproduct, 1,4-bis(2-furoyl)piperazine. How can I improve selectivity for the mono-acylated product?

Achieving selective mono-acylation is the primary challenge in piperazine chemistry due to its symmetrical nature.[5][9] Here are several strategies to favor the desired product:

  • Stoichiometric Control: This is the most direct approach. Using an excess of piperazine relative to the furoylating agent statistically favors mono-acylation.[9][10]

    • Solution: Employ a 2 to 5-fold excess of piperazine. While this can be effective, it necessitates a robust purification strategy to remove the unreacted piperazine.

  • In Situ Mono-Protonation: This is a clever one-pot method that leverages the basicity of piperazine. By adding one equivalent of a strong acid, you can form the piperazin-1-ium salt. The protonated nitrogen is no longer nucleophilic, directing the acylation to the free secondary amine.[5][9] A known procedure for the synthesis of N-(2-Furoyl)piperazine involves dissolving piperazine in water and acidifying to a pH of 4.5 with HCl before adding the furoyl chloride.[11]

    • Solution: Dissolve piperazine in a suitable solvent (e.g., water or an alcohol) and add one equivalent of an acid (e.g., HCl) before the slow addition of the furoylating agent.

  • Use of Protecting Groups: This is a highly reliable, albeit multi-step, approach. One nitrogen of piperazine is protected with a group like tert-butyloxycarbonyl (Boc), the acylation is performed on the other nitrogen, and then the protecting group is removed.[9][12]

    • Solution: While effective, this adds two steps to your synthesis (protection and deprotection), which may not be ideal for all applications.

  • Slow Addition of the Acylating Agent: Adding the furoyl chloride or activated furoic acid slowly to the reaction mixture containing piperazine can help maintain a low concentration of the acylating agent, reducing the likelihood of a second acylation.

    • Solution: Use a syringe pump for the slow, controlled addition of the furoylating agent.

Q3: I'm struggling with the purification of my mono-furoyl-piperazine. How can I effectively separate it from the starting materials and the di-acylated byproduct?

Purification can indeed be challenging. A combination of techniques is often necessary.

  • Acid-Base Extraction: This is a powerful technique to separate the basic piperazine and mono-acylated product from the neutral di-acylated byproduct.

    • Protocol:

      • After the reaction, quench with water and adjust the pH to ~2 with an acid like HCl.

      • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove the neutral 1,4-bis(2-furoyl)piperazine.

      • Basify the aqueous layer to a pH of ~9-10 with a base like NaOH.

      • Extract the aqueous layer with an organic solvent to recover your mono-acylated product. The unreacted piperazine will also be extracted here.

  • Column Chromatography: This is often necessary to achieve high purity.[13]

    • Tips:

      • A silica gel column is typically effective.

      • A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can provide good separation. A common solvent system is dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine to prevent the product from streaking on the column.

  • Crystallization: If your product is a solid, crystallization can be an excellent final purification step. 1-(2-Furoyl)piperazine is a solid with a melting point of 67-70 °C.[14]

    • Solution: Experiment with different solvent systems to find one that your product is sparingly soluble in at low temperatures but readily soluble in at higher temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for a standard furoyl-piperazine coupling using furoyl chloride?

The Schotten-Baumann reaction conditions are a classic and effective method.[5][6][7]

ParameterRecommended ConditionRationale
Solvent A biphasic system (e.g., Dichloromethane/Water) or a polar aprotic solvent (e.g., THF, Dioxane).A biphasic system allows for easy separation and neutralization of the HCl byproduct in the aqueous phase.[1]
Base Aqueous NaOH or an organic base like Triethylamine (TEA) or Pyridine.Neutralizes the HCl generated, preventing the deactivation of piperazine.[7][8]
Temperature 0 °C to room temperature.The reaction is typically exothermic. Starting at a lower temperature helps to control the reaction rate and minimize side reactions.
Stoichiometry 1.0 eq Furoyl Chloride, 1.1-2.0 eq Piperazine, 1.1-1.5 eq Base.A slight excess of piperazine can favor mono-acylation. An adequate amount of base is crucial.
Q2: Can I use furoic acid directly instead of furoyl chloride?

Yes, and this is often preferred to avoid handling the more reactive and moisture-sensitive acyl chloride. However, you will need to use a coupling reagent to activate the carboxylic acid.[2][15]

Coupling Reagent ClassExamplesUse Case
Carbodiimides EDC, DCCStandard, cost-effective option for many applications. Often used with additives like HOBt to improve efficiency and reduce side reactions.[3][16]
Uronium/Aminium Salts HATU, HBTU, COMUMore reactive and suitable for challenging substrates or when faster reaction times are needed.[3][4][17]
Phosphonium Salts PyBOP, PyAOPHighly effective, especially for sterically hindered couplings and minimizing racemization.[4][16][17]
Q3: How can I monitor the progress of my reaction?

Regularly monitoring your reaction is key to determining the optimal reaction time and preventing the formation of byproducts.

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to identify the masses of the starting materials, desired product, and any byproducts (like the di-acylated piperazine).[18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used, particularly for analyzing the volatile components of the reaction mixture.[19]

Experimental Protocols

Protocol 1: Selective Mono-acylation using In Situ Protonation

This protocol is adapted from established procedures for selective mono-acylation.[11]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (2.0 eq) in water.

  • Acidification: Cool the solution to 0-5 °C in an ice bath. Slowly add 6N HCl dropwise while monitoring the pH until it reaches 4.5.

  • Acylation: Prepare a solution of 2-furoyl chloride (1.0 eq) in a suitable organic solvent (e.g., THF or Dichloromethane). Add this solution dropwise to the piperazine solution over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • pH Control: Simultaneously, add a 10% NaOH solution at a rate that maintains the pH of the reaction mixture at 4.5.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, make the solution basic (pH 8.5-9.0) with NaOH solution.

  • Extraction: Extract the product with an organic solvent like chloroform or ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or crystallization.

Visual Diagrams

Reaction Pathway and Side Reaction

G cluster_main Main Reaction cluster_side Side Reaction piperazine Piperazine mono_product 1-(2-Furoyl)piperazine (Desired Product) piperazine->mono_product Nucleophilic Attack furoyl_chloride Furoyl Chloride furoyl_chloride->mono_product di_product 1,4-Bis(2-furoyl)piperazine (Side Product) furoyl_chloride->di_product hcl HCl mono_product->di_product Further Acylation

Caption: Main reaction pathway and the common di-acylation side reaction.

Troubleshooting Workflow

G start Low Yield or Impurity Formation check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions problem_diacylation Di-acylation Issue? check_conditions->problem_diacylation problem_low_conversion Low Conversion? check_conditions->problem_low_conversion problem_diacylation->problem_low_conversion No solution_excess_piperazine Use Excess Piperazine problem_diacylation->solution_excess_piperazine Yes solution_anhydrous Ensure Anhydrous Conditions problem_low_conversion->solution_anhydrous Yes end Improved Reaction problem_low_conversion->end No solution_slow_addition Slow Addition of Acylating Agent solution_excess_piperazine->solution_slow_addition solution_protonation In Situ Mono-protonation solution_slow_addition->solution_protonation solution_protonation->end solution_base Check Base Stoichiometry solution_anhydrous->solution_base solution_activation Optimize Activation Method solution_base->solution_activation solution_activation->end

Caption: A logical workflow for troubleshooting common issues.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Pure Synth. 1-(2-Furoyl)Piperazine 98%.
  • ResearchGate. Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions.
  • Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction.
  • Schotten-Baumann Reaction.
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros.
  • Benchchem. (2025). Technical Support Center: Selective Mono-acylation of Piperazine.
  • PrepChem.com. Synthesis of N-(2-Furoyl)piperazine.
  • AAPPTEC. Coupling Reagents.
  • Chen, Z. (2016, July 11). Selective Mono-Acylation of Piperazine Derivatives with Pseudomonas Stutzeri lipase (PSL). Research Explorer - The University of Manchester.
  • ISC. Mono-acylation of piperazine and homopiperazine via ionic immobilization.
  • ChemicalBook. 1-(Tetrahydro-2-furoyl)piperazine synthesis.
  • Benchchem. (2025). Technical Support Center: Optimization of Reaction Conditions for Piperazine-2-thione Functionalization.
  • Chem-Impex. 1-(Tetrahydro-2-furoyl)piperazine.
  • National Institutes of Health. (n.d.). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. PMC.
  • National Institutes of Health. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • Plantz, B. A., & Rochelle, G. T. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov.
  • CymitQuimica. CAS 40172-95-0: 1-(2-Furoyl)piperazine.
  • Plantz, B. A., & Rochelle, G. T. (2022, October 25). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN.
  • RSC Publishing. (2010, January 15). Analytical Methods.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary.
  • ResearchGate. Coupling Reagents.
  • Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides.
  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26).
  • Organic Chemistry Portal. Synthesis of piperazines.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Amide and Peptide Bond Formation in Water at Room Temperature. (2015, August 7). Organic Letters.
  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Google Patents. US2919275A - Purification of piperazine.
  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • National Institutes of Health. (2020, April 21). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC.
  • RSC Publishing. (2019, November 8). DABCO bond cleavage for the synthesis of piperazine derivatives.
  • ResearchGate. (2025, August 10). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives.
  • Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement.
  • NTU Journal. (2022, September 18). A Review on Analytical Methods for Piperazine Determination.
  • National Institutes of Health. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC.
  • PubChem. 1-(2-Furoyl)piperazine.
  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Fisher Scientific. Amide Synthesis.
  • Anglia Ruskin Research Online (ARRO). (2015, October 19). The synthesis, analysis and characterisation of piperazine based drugs. Figshare.

Sources

Optimization

Resolving solubility issues of 1-(3-Furoyl)-4-methylpiperazine in aqueous media

Welcome to the dedicated technical support guide for 1-(3-Furoyl)-4-methylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-(3-Furoyl)-4-methylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve the common challenges associated with the aqueous solubility of this compound. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and detailed protocols necessary for successful experimental outcomes.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental properties of 1-(3-Furoyl)-4-methylpiperazine and the scientific principles governing its solubility.

???+ question "What is 1-(3-Furoyl)-4-methylpiperazine and why is its solubility a concern?"

???+ question "What are the key physicochemical properties I should be aware of?"

???+ question "Why does my compound precipitate in neutral buffers (e.g., PBS pH 7.4)?"

Section 2: Troubleshooting Guide & Strategic Solutions

This section is formatted as a direct, problem-solution guide for issues you may encounter during your experiments.

Q1: I'm observing precipitation in my standard aqueous buffer. How can I fix this quickly?

Answer: The most direct method is pH adjustment . By lowering the pH of your aqueous medium, you can protonate the basic nitrogen on the piperazine ring, forming a more soluble cationic salt.

Causality: For a weak base, solubility increases as the pH of the medium drops below its pKa.[1] Aiming for a pH at least 2 units below the pKa of the amine (i.e., pH < 7.0) will ensure the compound is predominantly in its ionized, more soluble form.

Immediate Action:

  • Prepare a concentrated stock solution of your compound in a slightly acidic vehicle (e.g., Water with 0.1% HCl or 0.1 N HCl).

  • Alternatively, for preparing a working solution, adjust the pH of your final buffer system downwards using a suitable acid (e.g., HCl, citric acid) until the compound fully dissolves.

Trustworthiness Check: Always verify that the final pH of your solution is compatible with your experimental model (e.g., cell culture, enzyme assay). An excessively low pH can be detrimental to biological systems.

Q2: pH adjustment is not an option for my biological assay. What are my alternatives?

Answer: When altering the bulk pH is not feasible, you must turn to formulation-based strategies. The primary options are using cosolvents , surfactants , or cyclodextrins . The choice depends on the required concentration, the nature of your experiment, and downstream compatibility.

Logical Workflow for Selecting a Solubilization Strategy

To assist in your decision-making, the following workflow outlines a logical progression for selecting the appropriate technique.

G start Solubility Issue Identified ph_option Is pH adjustment compatible with my assay? start->ph_option cosolvent_option Is a small % of organic solvent acceptable? ph_option->cosolvent_option No use_ph Use pH Adjustment Protocol ph_option->use_ph Yes surfactant_option Is potential surfactant interference a concern? cosolvent_option->surfactant_option No use_cosolvent Use Cosolvent Protocol (e.g., DMSO, PEG-400) cosolvent_option->use_cosolvent Yes use_surfactant Use Surfactant Protocol (e.g., Tween® 80, Kolliphor® EL) surfactant_option->use_surfactant No use_cyclodextrin Use Cyclodextrin Protocol (e.g., HP-β-CD) surfactant_option->use_cyclodextrin Yes

Caption: Decision workflow for selecting a solubility enhancement method.

Q3: How do cosolvents work and which one should I choose?

Answer: Cosolvents are water-miscible organic solvents that enhance the solubility of lipophilic compounds by reducing the overall polarity of the aqueous vehicle.[2][3]

Mechanism of Action: By blending with water, cosolvents create a solvent system that is more favorable for dissolving nonpolar solutes. This is often referred to as "solvent blending."[2]

Common Choices & Considerations:

CosolventTypical Starting ConcentrationKey Considerations
DMSO 0.1% - 1% (for in vitro)Potent solvent, but can have biological effects and interfere with assays. Keep final concentration minimal.
Ethanol 1% - 10%Generally well-tolerated but can cause protein precipitation at higher concentrations.
Propylene Glycol (PG) 5% - 20%A common vehicle for parenteral formulations due to its low toxicity.[4]
Polyethylene Glycol 400 (PEG-400) 10% - 30%Another low-toxicity option widely used in pharmaceutical formulations.[5]
Q4: My compound is still not soluble enough with cosolvents. Should I try surfactants?

Answer: Yes, surfactants are an excellent next step. They are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles that can encapsulate poorly soluble drugs.[6][7][8]

Mechanism of Action: The lipophilic drug partitions into the hydrophobic core of the micelle, while the hydrophilic exterior ensures the entire complex remains dispersed in the aqueous medium.[8][9] This process significantly increases the apparent water solubility of the drug.

G cluster_micelle Micelle Structure drug Drug Molecule (Lipophilic) s1 drug->s1 s2 drug->s2 s3 drug->s3 s4 drug->s4 s5 drug->s5 s6 drug->s6 label_hydrophobic Hydrophobic Tail label_hydrophilic Hydrophilic Head G CD Cyclodextrin (Host) Hydrophilic Exterior Complex Inclusion Complex (Water Soluble) CD->Complex + Cavity Lipophilic Cavity Drug Drug (Guest) Drug->Complex +

Caption: Formation of a drug-cyclodextrin inclusion complex.

Recommended Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Highly water-soluble and has a favorable safety profile, making it a preferred choice in many pharmaceutical applications. [10][11]

Section 3: Standard Operating Protocols

These protocols provide detailed, step-by-step methodologies for the techniques discussed above.

Protocol 1: Solubility Determination via Shake-Flask Method

This protocol establishes the baseline and maximum solubility of your compound in a given vehicle.

  • Preparation: Add an excess amount of 1-(3-Furoyl)-4-methylpiperazine to a known volume of your chosen aqueous medium (e.g., pH 7.4 PBS, pH 4.0 Citrate Buffer) in a sealed vial. "Excess" means solid material remains visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. [12]3. Phase Separation: After equilibration, stop agitation and allow the undissolved solid to settle. Carefully collect the supernatant. To ensure no solid particles are transferred, filter the supernatant through a 0.22 µm syringe filter. [13]4. Quantification: Dilute the clear, saturated solution with a suitable mobile phase or solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS. [14][15]5. Reporting: Express the solubility in units such as mg/mL or µM.

Protocol 2: Preparation of a Solution using pH Adjustment
  • Weighing: Accurately weigh the required amount of 1-(3-Furoyl)-4-methylpiperazine.

  • Initial Dispersion: Disperse the powder in approximately 80% of the final required volume of purified water.

  • pH Titration: While stirring, slowly add a dilute acid (e.g., 1 N HCl) dropwise. Monitor the pH continuously with a calibrated pH meter.

  • Dissolution: Continue adding acid until the compound is fully dissolved visually and the solution is clear.

  • Final Adjustment: Adjust the pH to the desired final value (e.g., pH 4.5).

  • QS to Volume: Add water to reach the final target volume and mix thoroughly.

  • Sterilization (if required): Filter the final solution through a sterile 0.22 µm filter.

Protocol 3: Formulation with Cosolvents
  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% of the chosen cosolvent (e.g., 50 mg/mL in DMSO).

  • Pre-mixture: In a separate tube, prepare the final cosolvent/aqueous buffer mixture. For example, to make a 5% ethanol solution, mix 5 parts ethanol with 95 parts aqueous buffer.

  • Final Dilution: Slowly add the required volume of the stock solution from Step 1 into the vehicle from Step 2 while vortexing to avoid immediate precipitation.

  • Observation: Visually inspect the final solution for clarity. If any cloudiness or precipitation occurs, the solubility limit in that vehicle has been exceeded.

Protocol 4: Formulation with Cyclodextrins (Kneading Method)

This method is effective for creating a strong inclusion complex.

  • Weighing: Weigh out the required molar ratio of 1-(3-Furoyl)-4-methylpiperazine and HP-β-CD (a 1:1 molar ratio is a good starting point).

  • Trituration: Place the powders in a mortar and triturate them to get a homogenous mixture.

  • Kneading: Add a small amount of a water/alcohol mixture (e.g., 50:50 water:ethanol) dropwise to the powder mix and knead thoroughly for 30-45 minutes to form a paste. [16]4. Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

  • Final Product: The resulting dry powder is the drug-cyclodextrin complex, which should be readily water-soluble. Reconstitute this powder in your aqueous buffer as needed.

References

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Al-Ghazali, M., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Al-Ghazali, M., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]

  • Jadhav, N., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Singh, S., & Parashar, B. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Roquette Pharma Solutions. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. YouTube. [Link]

  • Unknown Author. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]

  • Lee, S., et al. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. [Link]

  • Soni, P., et al. (2022). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]

  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Unknown Author. (2025). Solubilization by surfactants: Significance and symbolism. [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Kovvasu, S. P., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]

  • Sreekanth, A. (n.d.). solubility experimental methods.pptx. [Link]

  • Raghuram, M. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]

  • Mir, H. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Unknown Author. (2025). Co-solvent: Significance and symbolism. [Link]

  • Howard, J. R., & Gould, P. L. (1985). The use of co-solvents in parenteral formulation of low-solubility drugs. International journal of pharmaceutics. [Link]

  • Qureshi, A., et al. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • Al-Ghananeem, A. (2002). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Stern, W., et al. (n.d.). Cosolvent formulations.
  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]

  • Kumar, A. (n.d.). solubility enhancement -by pH change & complexation. Slideshare. [Link]

  • Fikri, A. M., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • Wagner, K. G., et al. (2002). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. [Link]

  • Tran, H. T., & Park, J. B. (2011). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. ResearchGate. [Link]

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

  • Roda, G., et al. (2024). pK a values of common substituted piperazines. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Stability Assurance for 1-(3-Furoyl)-4-methylpiperazine

Status: Operational Ticket ID: REF-5592-STAB Subject: Prevention of oxidative and hydrolytic degradation during long-term storage. Executive Summary & Chemical Vulnerability Profile Compound: 1-(3-Furoyl)-4-methylpiperaz...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-5592-STAB Subject: Prevention of oxidative and hydrolytic degradation during long-term storage.

Executive Summary & Chemical Vulnerability Profile

Compound: 1-(3-Furoyl)-4-methylpiperazine CAS: (Generic structure reference) Class: Heterocyclic Amide / Piperazine Derivative

To prevent degradation, you must understand why this molecule fails. It is not a static brick; it is a chemical system with three distinct points of failure. This guide treats the compound as a Standard Reference Material (SRM) , requiring the highest level of care.

The "Why": Structural Vulnerabilities

The stability of 1-(3-Furoyl)-4-methylpiperazine is compromised by two competing degradation pathways inherent to its functional groups:

  • The Furan Ring (The Oxidative Fuse): The furan moiety is an electron-rich heteroaromatic ring. It is highly susceptible to photo-oxidation and singlet oxygen (

    
    ) attack . Upon exposure to light and air, the furan ring can undergo [4+2] cycloaddition with oxygen, forming unstable endoperoxides that rearrange into ring-opened dicarbonyls (often yellow/brown polymers).
    
  • The Piperazine Ring (The Basic Trap): The tertiary amine at the N4 position is prone to N-oxidation over time, especially in protic solvents or presence of peroxides.

  • Hygroscopicity: Piperazine salts are frequently hygroscopic. Moisture absorption accelerates hydrolysis of the amide bond, cleaving the molecule into 3-furoic acid and N-methylpiperazine.

Degradation Pathway Visualization[1][2]

The following diagram illustrates the specific chemical risks you must mitigate.

DegradationPathways cluster_0 Critical Failure Modes Compound 1-(3-Furoyl)-4-methylpiperazine (Intact) Light UV/Vis Light + Oxygen Compound->Light Moisture Moisture (H2O) Compound->Moisture Oxidant Peroxides (in solvent) Compound->Oxidant Endoperoxide Furan Endoperoxide (Unstable) Light->Endoperoxide [4+2] Cycloaddition Hydrolysis Cleavage Products: 3-Furoic Acid + N-Methylpiperazine Moisture->Hydrolysis Amide Hydrolysis NOxide Piperazine N-Oxide Oxidant->NOxide N-Oxidation RingOpen Ring-Opened Dicarbonyls (Yellow/Brown Polymer) Endoperoxide->RingOpen Rearrangement

Figure 1: Mechanistic degradation pathways showing the high susceptibility of the furan ring to oxidative ring-opening and the piperazine moiety to N-oxidation.

The "Gold Standard" Storage Protocol

Do not rely on the manufacturer's shipping conditions (often ambient) for long-term storage. Follow this protocol immediately upon receipt.

A. Solid State Storage (Recommended)

Shelf Life Goal: >2 Years

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C)Arrhenius kinetics dictate that lowering temperature significantly slows oxidation and hydrolysis rates [1].
Atmosphere Argon or Nitrogen Displaces atmospheric oxygen, preventing the furan ring-opening cascade. Argon is preferred (heavier than air).
Container Amber Glass Vial Blocks UV/Blue light (290–450 nm) which catalyzes furan photo-oxidation [2].
Seal Parafilm + Desiccant Secondary sealing prevents moisture ingress which drives amide hydrolysis.
B. Solution Storage (High Risk)

Shelf Life Goal: <1 Month (Avoid if possible)

If you must store as a stock solution:

  • Solvent Choice: Use Anhydrous DMSO or Ethanol . Avoid water or ethers (ethers form peroxides which attack the furan).

  • Concentration: High concentration (>10 mM) is more stable than dilute solutions.

  • Aliquoting: Single-use aliquots are mandatory. Freeze-thaw cycles are destructive due to condensation introduction and repeated oxygen exposure.

Operational Workflow: From Receipt to Storage

Use this decision tree to process the compound when it arrives in your lab.

StorageWorkflow Start Compound Receipt Inspect Visual Inspection: White/Off-white? Start->Inspect Fail STOP: Contact Vendor (Degradation Suspected) Inspect->Fail No (Yellow/Brown) Usage Immediate Usage Plan? Inspect->Usage Yes LongTerm Long Term Storage (Solid) Usage->LongTerm No / Later Solution Stock Solution Required Usage->Solution Yes ProcessSolid 1. Flush vial with Argon 2. Seal with Parafilm 3. Place in Desiccator 4. Store at -20°C LongTerm->ProcessSolid Solvent Dissolve in Anhydrous DMSO (Avoid Ethers/Water) Solution->Solvent Aliquot Aliquot into Amber Vials (Single Use Volumes) Solvent->Aliquot Freeze Flash Freeze & Store -20°C Aliquot->Freeze

Figure 2: Standard Operating Procedure (SOP) decision tree for handling 1-(3-Furoyl)-4-methylpiperazine upon receipt.

Troubleshooting & FAQs

Q1: The compound has turned from off-white to yellow/light brown. Is it still usable?

  • Diagnosis: This indicates oxidative degradation of the furan ring. The color comes from conjugated dicarbonyls formed after ring opening.

  • Action:

    • Slight Yellowing:[1] Check purity via HPLC. If purity is >95%, it may be usable for non-critical screens but avoid for kinetic studies.

    • Brown/Sticky:Discard. The degradation products can act as Michael acceptors and covalently modify your biological targets, leading to false positives (pan-assay interference) [3].

Q2: Can I store the compound in water or PBS?

  • Answer: No.

  • Reasoning: While the amide bond is relatively stable, the furan ring is hydrophobic, and the piperazine is basic. Long-term aqueous storage promotes hydrolysis and pH drift. Prepare aqueous dilutions immediately before use.

Q3: My DMSO stock solution froze, and now there is a precipitate.

  • Diagnosis: DMSO freezes at 19°C. The "precipitate" is likely just the compound coming out of solution as the solvent crystallizes.

  • Action: Gently warm to 37°C and vortex. If the solid does not redissolve, it may be a polymerized degradation product. Spin down and analyze the supernatant.

Q4: Why do you recommend avoiding ether solvents (THF, Diethyl ether)?

  • Reasoning: Ethers readily form organic peroxides upon storage. These peroxides are potent oxidizers that will attack the electron-rich furan ring and the piperazine nitrogen, destroying your compound [4].

Analytical Validation (QC Methods)

To validate the integrity of your stock, use these parameters.

MethodKey Diagnostic SignalInterpretation
1H NMR (DMSO-d6) Furan Protons: Three distinct signals in the aromatic region (approx. δ 6.5 - 8.0 ppm).Loss of these signals or broadening indicates furan ring destruction.
1H NMR (DMSO-d6) Piperazine Ring: Multiplets around δ 2.3 - 3.6 ppm.Shifts in these peaks suggest N-oxidation or salt formation.
HPLC-UV Detection: 254 nm (Furan absorption).Appearance of early-eluting polar peaks indicates hydrolysis (Furoic acid) or ring opening.

References

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[2][3][4] International Council for Harmonisation. Link

  • Moreno-Diaz, H. et al. (2008). The Gas Phase HO-Initiated Oxidation of Furan: A Theoretical Investigation. Journal of Physical Chemistry A. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Burkhardt, E. (2006). Peroxides in Organic Solvents: Hazards and Control. Organic Process Research & Development. Link

Sources

Optimization

Controlling temperature variables in 1-(3-Furoyl)-4-methylpiperazine production

Technical Support Center: 1-(3-Furoyl)-4-methylpiperazine Synthesis A Guide to Mastering Temperature Control for Optimal Yield and Purity Welcome to the technical support center for the synthesis of 1-(3-Furoyl)-4-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(3-Furoyl)-4-methylpiperazine Synthesis

A Guide to Mastering Temperature Control for Optimal Yield and Purity

Welcome to the technical support center for the synthesis of 1-(3-Furoyl)-4-methylpiperazine. As Senior Application Scientists, we understand that precise control over reaction parameters is paramount to achieving reproducible, high-quality results. This guide is structured to provide you with in-depth, experience-driven insights into the critical role of temperature throughout this synthetic process. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you to not only troubleshoot common issues but also to proactively optimize your experimental design.

The acylation of 1-methylpiperazine with 3-furoyl chloride is a classic example of a Schotten-Baumann reaction.[1][2] While seemingly straightforward, this exothermic process is highly sensitive to temperature fluctuations, which can significantly impact reaction rate, product yield, and the impurity profile.[][4] This guide will serve as your comprehensive resource for navigating the thermal challenges of this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered during the synthesis of 1-(3-Furoyl)-4-methylpiperazine, with a focus on temperature-related variables.

Q1: At what temperature should I perform the addition of 3-furoyl chloride to 1-methylpiperazine?

A1: The initial addition of 3-furoyl chloride should be conducted at a low temperature, typically between 0°C and 5°C .

The "Why": The reaction between an acyl chloride and an amine is highly exothermic.[5] Performing the addition at a reduced temperature serves several critical functions:

  • Manages the Exotherm: It allows for the controlled dissipation of the heat generated during the reaction, preventing a dangerous thermal runaway.[4] Uncontrolled temperature spikes can lead to the degradation of both reactants and the desired product.

  • Minimizes Side Reactions: Higher temperatures can promote unwanted side reactions. The primary competing reaction is the hydrolysis of the highly reactive 3-furoyl chloride by any residual moisture in the reactants or solvent.[6] Keeping the temperature low minimizes the rate of this hydrolysis.

  • Enhances Selectivity: While 1-methylpiperazine has two amine groups, the tertiary amine is significantly less nucleophilic than the secondary amine. However, at elevated temperatures, the risk of undesired reactions involving the tertiary amine or other side products increases.

Q2: My reaction yield is consistently low, even when I control the initial addition temperature. What other temperature-related factors could be at play?

A2: Low yields can often be traced to temperature mismanagement during the post-addition and workup phases. Consider the following:

  • Reaction Time and Temperature Post-Addition: After the initial controlled addition, the reaction may need to be slowly warmed to room temperature and stirred for a period to ensure complete conversion. The optimal time and temperature for this step can vary. It's recommended to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). Insufficient reaction time or temperature may lead to incomplete conversion, while excessive heat can promote impurity formation.[7]

  • Temperature During Quenching and Workup: The temperature during the quenching step (e.g., the addition of water or a basic solution to neutralize the HCl byproduct) should also be controlled. A sudden increase in temperature at this stage can lead to hydrolysis of any unreacted 3-furoyl chloride or degradation of the product.

Q3: I am observing a significant amount of an impurity that I suspect is 3-furoic acid. How can I minimize its formation?

A3: The presence of 3-furoic acid is a direct result of the hydrolysis of 3-furoyl chloride.[6] This is a common issue and can be mitigated by strict temperature and moisture control.

The "Why": 3-Furoyl chloride is highly reactive and susceptible to hydrolysis. The rate of this hydrolysis reaction is significantly accelerated by increased temperature.[8]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use dry solvents and glassware. Ensure that the 1-methylpiperazine is free of water.

  • Maintain Low Temperature During Addition: As detailed in Q1, a low addition temperature (0-5°C) is crucial to slow down the rate of hydrolysis.

  • Efficient Stirring: Ensure the reaction mixture is well-stirred to promote rapid interaction between the 3-furoyl chloride and the 1-methylpiperazine, making the desired reaction kinetically favorable over the competing hydrolysis.

Q4: Can I run the reaction at a higher temperature to speed it up?

A4: While increasing the temperature will increase the reaction rate, it is generally not recommended for this synthesis due to the significant downsides.[9]

The "Why": The activation energy for the desired acylation and the competing side reactions (like hydrolysis and degradation) are all lowered at higher temperatures. However, the risk of a thermal runaway and the formation of impurities often outweighs the benefit of a faster reaction.[4] The goal is a controlled and selective synthesis, not just a rapid one. For this specific reaction, control is more critical than speed.

Critical Temperature Parameters Summary

Process Step Recommended Temperature Range Rationale & Potential Issues if Deviated
Addition of 3-Furoyl Chloride 0°C - 5°CRationale: Controls the exothermic reaction, minimizes hydrolysis of the acyl chloride, and enhances selectivity.[] Issues: Higher temperatures can lead to thermal runaway, increased formation of 3-furoic acid, and other impurities, resulting in lower yield and purity.[4][6]
Reaction Progression 5°C to Room Temperature (approx. 20-25°C)Rationale: Allows the reaction to proceed to completion after the initial controlled addition.[10] Issues: Insufficient warming may result in an incomplete reaction. Overheating can promote side reactions and product degradation.[7]
Aqueous Workup/Quenching 0°C - 10°CRationale: Prevents hydrolysis of unreacted acyl chloride and potential degradation of the product during neutralization of the acid byproduct. Issues: Adding quenching solution to a warm reaction mixture can cause a rapid temperature increase, leading to impurity formation.

Experimental Protocol: Temperature-Controlled Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis of 1-(3-Furoyl)-4-methylpiperazine with a focus on precise temperature control.

Materials:

  • 1-methylpiperazine

  • 3-Furoyl chloride

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice-salt bath

  • Magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Addition funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 1-methylpiperazine and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Initial Cooling: Cool the reaction mixture to 0°C using an ice-salt bath. Ensure the internal temperature is stable before proceeding.

  • Controlled Addition: Dissolve 3-furoyl chloride (1.0 equivalent) in a small amount of anhydrous DCM and add it to an addition funnel. Add the 3-furoyl chloride solution dropwise to the stirred reaction mixture, ensuring the internal temperature does not exceed 5°C. This addition should be performed slowly over 30-60 minutes.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture back down to 0°C in an ice-salt bath. Slowly add saturated aqueous sodium bicarbonate solution to quench the reaction and neutralize the triethylamine hydrochloride salt.

  • Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization as needed.

Troubleshooting Flowchart: A Logical Approach

This diagram outlines a decision-making process for troubleshooting common issues related to temperature control during the synthesis.

G start Start: Low Yield or High Impurity check_temp_addition Was addition temperature maintained at 0-5°C? start->check_temp_addition check_moisture Were anhydrous conditions used? check_temp_addition->check_moisture Yes solution_temp_control Action: Improve cooling during addition. Use a slower addition rate. check_temp_addition->solution_temp_control No check_reaction_time Was reaction monitored to completion (e.g., by TLC)? check_moisture->check_reaction_time Yes solution_dry Action: Dry solvents and reagents. Use inert atmosphere. check_moisture->solution_dry No check_quench_temp Was the reaction cooled before quenching? check_reaction_time->check_quench_temp Yes solution_monitor Action: Increase reaction time or allow to warm to RT longer. check_reaction_time->solution_monitor No solution_quench_cool Action: Cool reaction mixture to 0°C before adding aqueous solution. check_quench_temp->solution_quench_cool No end_success Problem Resolved: Optimal Yield & Purity check_quench_temp->end_success Yes solution_temp_control->check_moisture solution_dry->check_reaction_time solution_monitor->check_quench_temp solution_quench_cool->end_success

Caption: Troubleshooting workflow for temperature-related issues.

References

  • Effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Publishing.
  • The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents | Request PDF.
  • Why did my amide syntesis does not work?.
  • Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. PMC.
  • Chemistry Schotten Baumann Reaction.
  • Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering (RSC Publishing).
  • Effect of Temperature on Amine-CO2 Reaction Kinetics. LinkedIn.
  • Schotten–Baumann reaction. Wikipedia.
  • Schotten Baumann Reaction Mechanism Detailed Explan
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC.
  • Amine to Amide (via Acid Chloride). Organic Chemistry Portal.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • A review on acid chloride intermediate in amide synthesis. Der Pharma Chemica.
  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.

Sources

Troubleshooting

Technical Support Center: N-Methylpiperazine (NMP) Remediation

Introduction: The "Sticky Base" Problem N-Methylpiperazine (NMP) is a ubiquitous nucleophile in medicinal chemistry, often used to install solubility-enhancing solubilizing groups.[1] However, its physical properties mak...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky Base" Problem

N-Methylpiperazine (NMP) is a ubiquitous nucleophile in medicinal chemistry, often used to install solubility-enhancing solubilizing groups.[1] However, its physical properties make it a persistent impurity:[2]

  • High Boiling Point (138°C): It resists removal by standard rotary evaporation.[2][1]

  • High Polarity & Basicity: It streaks on standard silica gel and often co-elutes with polar products.[2][1]

  • Azeotropic Behavior: It forms stubborn azeotropes with water and alcohols.[2][1]

This guide provides three field-proven workflows to eliminate NMP, selected based on the chemical stability of your target molecule.

Module 1: Liquid-Liquid Extraction (The pH Switch)

Best For: Neutral or Acidic products stable to aqueous acid.[2][1] Mechanism: Exploiting the pKa difference. NMP has two basic nitrogens (pKa₁ ≈ 5.0, pKa₂ ≈ 9.0).[2][1][3] By lowering the pH below 3, you protonate both sites, forcing NMP into the aqueous layer as a highly soluble bis-cation.[2]

Troubleshooting FAQ

Q: I washed with 1M HCl, but NMP is still in my organic layer. Why? A: You likely formed an emulsion or ion-pairing complex.[1] If your product is also polar, the protonated NMP might "drag" into the organic phase if the ionic strength of the aqueous layer is too low.[2]

Protocol: The "Double-Protonation" Wash
  • Dilution: Dissolve the crude reaction mixture in a non-polar solvent (DCM or EtOAc). Note: DCM is preferred for extraction efficiency but beware of emulsions.

  • First Wash (Bulk Removal): Wash with Water (3x) .[2][1] NMP is miscible with water; this removes the bulk excess.[2][1]

  • The pH Switch (Trace Removal): Wash with 0.5 M - 1.0 M HCl (pH must be < 3).[2][1]

    • Checkpoint: Test the aqueous layer pH.[2][1] If it has risen >3, add more acid.[2][1] The N4 nitrogen (pKa ~9) is easily protonated, but the N1 nitrogen (pKa ~5) requires lower pH to fully ionize and prevent partitioning back into the organic phase.[2]

  • Brine Back-Wash: Wash the organic layer with saturated brine to break any hydration shells retaining NMP salts.[2][1]

  • Drying: Dry over Na₂SO₄ and concentrate.

Decision Logic: Extraction Strategy

ExtractionLogic Start Start: Crude Mixture + NMP ProdType Is Product Basic? Start->ProdType Yes Yes (Product has Basic Amines) ProdType->Yes Basic No No (Neutral/Acidic) ProdType->No Neutral/Acidic Scavenge Method B: Resin Scavenging (See Module 2) Yes->Scavenge AcidWash Method A: Acid Wash (pH < 3) Protonates NMP (stays aq) Product stays organic No->AcidWash

Figure 1: Decision tree for selecting the removal method based on product properties.

Module 2: Solid-Phase Scavenging (Water-Free)

Best For: Products containing basic amines (which would also be protonated by acid wash) or water-sensitive compounds.[1] Mechanism: Electrophilic resins (Isocyanates) covalently bind nucleophilic impurities (NMP).[2][1] The impurity becomes part of the solid phase and is filtered off.[2]

Troubleshooting FAQ

Q: The resin didn't remove all the NMP. Should I add more? A: Check your solvent. Scavenging kinetics are solvent-dependent.[1] Swelling solvents (DCM, THF) work best for polystyrene (PS) resins.[2][1] If using macroporous (MP) resins, solvent choice is less critical, but "wetting" is still required.[2][1] Also, ensure you gave it enough time (typically 1-4 hours).

Protocol: Isocyanate Scavenging

Reagent: PS-Isocyanate or MP-Isocyanate resin (typical loading 1.0 - 1.5 mmol/g).[1]

  • Calculation: Calculate the theoretical excess of NMP remaining (based on stoichiometry). Use 3 equivalents of resin relative to the excess NMP.[2][1]

  • Incubation: Add resin to the reaction mixture (dissolved in DCM or THF).

  • Agitation: Shake (do not stir with a magnetic bar, as this grinds the resin) at room temperature for 2–4 hours .

  • Endpoint Check: Spot on TLC. If NMP persists (stains with KMnO4 or Dragendorff), heat to 40°C for 1 hour.[2][1]

  • Filtration: Filter through a fritted glass funnel or a cotton plug. Rinse the resin cake with DCM.[2][1]

  • Result: Filtrate contains the product; NMP is trapped on the beads as a urea derivative.[2][1]

Data: Scavenging Efficiency vs. Solvent

SolventResin TypeTime to >95% RemovalNotes
DCM PS-Isocyanate1 hourExcellent swelling; fastest kinetics.
THF PS-Isocyanate2 hoursGood swelling.[1]
MeOH PS-Isocyanate>6 hoursPoor swelling; avoid for PS resins.[1]
DMF MP-Isocyanate2 hoursMacroporous resins required for polar solvents.[1]

Module 3: Chromatography & Volatility

Best For: Complex mixtures where extraction and scavenging are insufficient.[2][1]

The "Azeotropic" Rotovap Trick

NMP boils at 138°C, making direct evaporation difficult.[2][1] However, it forms azeotropes that boil at lower temperatures.[2][1]

  • Toluene Azeotrope: Add toluene to your crude oil and rotovap.[2][1] Repeat 3x. The toluene/NMP azeotrope helps co-distill the impurity.[2]

  • High Vacuum: If the product is stable, heating to 60°C under high vacuum (<1 mbar) for 4 hours can remove residual traces, but this is rarely sufficient for bulk removal.[2]

Chromatographic Modifiers

NMP tails severely on silica due to interaction with acidic silanols.[2][1]

  • The Fix: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., DCM:MeOH:NH₄OH 90:9:1).[2][1] This blocks the silanol sites, allowing NMP to elute as a sharp band (usually very polar) or stay in the baseline while your product elutes.[2]

Module 4: Verification (How do I know it's gone?)

Do not rely on TLC alone, as NMP can be faint under UV.[2][1] Use ¹H-NMR for definitive proof.

Diagnostic Signals (CDCl₃):

  • Methyl Singlet: Look for a sharp singlet at δ 2.26 - 2.30 ppm (3H).[1]

  • Ring Protons: Two multiplets (often appearing as broad triplets) around δ 2.40 - 2.60 ppm (8H).[1]

NMR_Logic Sample Final Product (CDCl3) Check Check Region 2.2 - 2.6 ppm Sample->Check Result Singlet @ 2.28 ppm? Check->Result Action1 Present: Repeat Scavenging Result->Action1 Yes Action2 Absent: Clean Product Result->Action2 No

Figure 2: NMR verification workflow for N-methylpiperazine detection.

References

  • PubChem. (n.d.).[2][1] N-Methylpiperazine (Compound).[1][3][4][5] National Library of Medicine.[2][1] Retrieved October 26, 2023, from [Link][2]

  • Biotage. (n.d.).[2][1][6] Scavenging Amines using MP-Isocyanate and PS-Isocyanate. Biotage Technical Notes. Retrieved October 26, 2023, from [Link][2]

  • University of Regina. (n.d.).[2][1] pKa Values of Some Piperazines. Retrieved October 26, 2023, from [Link][2]

Sources

Optimization

Scaling up 1-(3-Furoyl)-4-methylpiperazine synthesis from milligram to gram scale

Welcome to the technical support center for the synthesis of 1-(3-Furoyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to facilitate a smooth transition from...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-Furoyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to facilitate a smooth transition from milligram-scale discovery chemistry to gram-scale production. We will delve into the critical aspects of this synthesis, offering practical, field-tested advice to troubleshoot common issues and answer frequently asked questions. Our focus is on ensuring scientific integrity, scalability, and safety.

The synthesis of 1-(3-furoyl)-4-methylpiperazine is a cornerstone for the development of various neurologically active compounds. The core of this synthesis lies in the amide bond formation between a 3-furoic acid derivative and 1-methylpiperazine. While straightforward in principle, scaling this reaction presents unique challenges that require careful consideration of reaction conditions, reagent stoichiometry, and purification strategies.

Troubleshooting Guide: From Milligrams to Grams

This section addresses specific problems you may encounter during the synthesis and scale-up of 1-(3-furoyl)-4-methylpiperazine.

Question: Why is the yield of my reaction significantly lower than expected when scaling up?

Answer: A drop in yield upon scaling up is a common issue and can be attributed to several factors:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, leading to poor heat distribution. This can result in localized overheating or insufficient heating, promoting side reactions or incomplete conversion.

    • Solution: Employ a mechanical stirrer for efficient mixing and a temperature-controlled reaction vessel (e.g., a jacketed reactor) to maintain a uniform temperature throughout the reaction mass.

  • Mass Transfer Limitations: In heterogeneous reactions, the rate of reaction can be limited by the speed at which reactants come into contact. What appears instantaneous on a small scale can become the rate-limiting step on a larger scale.

    • Solution: Ensure vigorous and efficient stirring. For biphasic reactions, consider a phase-transfer catalyst.

  • Extended Reaction Times: Simply multiplying the reaction time from a small-scale experiment is often not effective. Longer reaction times at elevated temperatures can lead to product degradation.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction endpoint.

  • Impure Starting Materials: Impurities in reagents that are negligible on a milligram scale can have a significant impact on a gram scale.

    • Solution: Ensure the purity of your starting materials, 3-furoyl chloride and 1-methylpiperazine, through appropriate analytical techniques (e.g., NMR, GC-MS) before use.

Question: I am observing a significant amount of a di-acylated byproduct, 1,4-bis(3-furoyl)piperazine. How can I minimize its formation?

Answer: The formation of the di-acylated byproduct is a classic problem when working with piperazine, which has two nucleophilic secondary amine groups.[1] To favor mono-acylation, consider the following strategies:

  • Control of Stoichiometry:

    • Milligram Scale: Using a slight excess of 1-methylpiperazine (1.1-1.2 equivalents) can help consume the acylating agent and reduce the chance of di-acylation.

    • Gram Scale: A more controlled approach is to use a slight excess of the 3-furoyl chloride (1.05-1.1 equivalents) and add it slowly to a solution of 1-methylpiperazine. This ensures that the acylating agent is the limiting reagent for the second acylation.

  • Slow Addition at Low Temperature:

    • Protocol: Dissolve 1-methylpiperazine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent and cool the mixture to 0 °C. Add a solution of 3-furoyl chloride dropwise over an extended period.[2] This maintains a low concentration of the acylating agent, favoring reaction with the more abundant mono-substituted product.

  • Use of a Mixed Anhydride Method: An alternative to using the highly reactive 3-furoyl chloride is to generate a mixed anhydride of 3-furoic acid in situ. This can offer better control over the reactivity.[3]

Question: My final product is difficult to purify. What are the best practices for purification at the gram scale?

Answer: Purification is often the bottleneck in scaling up. Here are some effective strategies for 1-(3-furoyl)-4-methylpiperazine:

  • Acid-Base Extraction: The product, being a tertiary amine, can be effectively purified by acid-base extraction.

    • After the reaction, quench the mixture with an aqueous base (e.g., sodium bicarbonate solution) to neutralize any remaining acid chloride and HCl salts.[2]

    • Extract the crude product into an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with dilute aqueous acid (e.g., 1M HCl). The product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10 and extract the pure product back into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Crystallization: If the product is a solid, crystallization is an excellent method for purification on a large scale.

    • Solvent Screening: Experiment with different solvent systems (e.g., ethyl acetate/hexanes, isopropanol, acetonitrile) to find conditions that yield high-purity crystals.

  • Column Chromatography: While effective on a small scale, column chromatography can be cumbersome and expensive for large quantities. It should be considered a last resort if extraction and crystallization fail to provide the desired purity.

Question: The reaction with 3-furoyl chloride is highly exothermic. What are the safety precautions for a gram-scale reaction?

Answer: Safety is paramount when scaling up. 3-Furoyl chloride reacts violently with water and is corrosive.[4][5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

  • Fume Hood: Conduct the reaction in a well-ventilated chemical fume hood.[4]

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of 3-furoyl chloride.[7]

  • Controlled Addition: As mentioned, add the 3-furoyl chloride solution slowly and control the internal temperature of the reaction with an ice bath or a cryostat.

  • Quenching: Quench the reaction carefully by slowly adding the reaction mixture to a cooled quenching solution. Never add water directly to the reaction flask containing unreacted acyl chloride.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Anhydrous aprotic solvents are preferred to prevent the hydrolysis of the acyl chloride. Dichloromethane (DCM) is a common choice due to its good solubility for the reactants and its relatively low boiling point, which facilitates removal.[2] Other suitable solvents include tetrahydrofuran (THF) and acetonitrile.

Q2: What is the role of the base in this reaction?

A2: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) that is generated during the reaction.[2] This prevents the protonation of the 1-methylpiperazine, which would render it non-nucleophilic. At least one equivalent of the base is required for each equivalent of acyl chloride used.

Q3: Can I use 3-furoic acid directly with a coupling agent instead of 3-furoyl chloride?

A3: Yes, this is a viable and often safer alternative. Amide bond formation can be achieved by coupling 3-furoic acid with 1-methylpiperazine using standard coupling reagents like dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).[8][9] However, these reagents can be expensive for large-scale synthesis and generate stoichiometric amounts of byproducts that need to be removed.[8]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable mobile phase (e.g., 10% methanol in dichloromethane) to separate the starting materials and the product. The product, being more polar than the starting amine, will have a lower Rf value. For more quantitative analysis, LC-MS is recommended.

Q5: What are the expected spectroscopic data for 1-(3-furoyl)-4-methylpiperazine?

A5:

  • ¹H NMR: Expect signals for the furan ring protons, the piperazine ring protons (typically two sets of multiplets), and a singlet for the N-methyl group.

  • ¹³C NMR: Expect signals for the carbonyl carbon, the furan ring carbons, the piperazine ring carbons, and the N-methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₄N₂O₂).

Experimental Protocols

Milligram-Scale Synthesis (Illustrative)
ReagentMW ( g/mol )Amount (mg)mmolesEquivalents
1-Methylpiperazine100.161101.11.1
Triethylamine101.191521.51.5
3-Furoyl chloride130.541311.01.0
Dichloromethane-5 mL--

Procedure:

  • To a dry 10 mL round-bottom flask under a nitrogen atmosphere, add 1-methylpiperazine (110 mg, 1.1 mmol) and triethylamine (152 mg, 1.5 mmol) in anhydrous dichloromethane (3 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate vial, dissolve 3-furoyl chloride (131 mg, 1.0 mmol) in anhydrous dichloromethane (2 mL).

  • Add the 3-furoyl chloride solution dropwise to the stirred 1-methylpiperazine solution over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC (10% MeOH/DCM).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (5 mL).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography (silica gel, 0-10% MeOH in DCM gradient) to afford the pure product.

Gram-Scale Synthesis
ReagentMW ( g/mol )Amount (g)MolesEquivalents
1-Methylpiperazine100.1611.00.111.1
Triethylamine101.1915.20.151.5
3-Furoyl chloride130.5413.10.101.0
Dichloromethane-500 mL--

Procedure:

  • To a dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 1-methylpiperazine (11.0 g, 0.11 mol) and triethylamine (15.2 g, 0.15 mol) in anhydrous dichloromethane (300 mL).

  • Cool the mixture to 0 °C using an ice-salt bath.

  • Dissolve 3-furoyl chloride (13.1 g, 0.10 mol) in anhydrous dichloromethane (200 mL) and add it to the dropping funnel.

  • Add the 3-furoyl chloride solution dropwise to the vigorously stirred 1-methylpiperazine solution over 1 hour, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate solution (200 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers and wash with 1M HCl (2 x 150 mL).

  • Combine the acidic aqueous layers and basify to pH > 10 with 6M NaOH while cooling in an ice bath.

  • Extract the product with dichloromethane (3 x 150 mL).

  • Combine the final organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

  • If necessary, purify further by crystallization from a suitable solvent system.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_reaction Nucleophilic Acyl Substitution cluster_products Products 3_Furoyl_Chloride 3-Furoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate 3_Furoyl_Chloride->Tetrahedral_Intermediate 1_Methylpiperazine 1-Methylpiperazine 1_Methylpiperazine->Tetrahedral_Intermediate Nucleophilic Attack Product 1-(3-Furoyl)-4-methylpiperazine Tetrahedral_Intermediate->Product Chloride Elimination HCl HCl Tetrahedral_Intermediate->HCl

Caption: Reaction mechanism for the synthesis of 1-(3-furoyl)-4-methylpiperazine.

Scaling_Up_Workflow cluster_planning Phase 1: Planning & Safety cluster_execution Phase 2: Gram-Scale Execution cluster_purification Phase 3: Work-up & Purification Safety_Review Safety Review of Reagents (3-Furoyl Chloride Hazards) Material_Purity_Check Starting Material Purity Check Safety_Review->Material_Purity_Check Stoichiometry_Optimization Optimize Stoichiometry Material_Purity_Check->Stoichiometry_Optimization Reaction_Setup Controlled Reaction Setup (Jacketed Reactor, Mechanical Stirrer) Stoichiometry_Optimization->Reaction_Setup Slow_Addition Slow Reagent Addition at 0°C Reaction_Setup->Slow_Addition In_Process_Monitoring In-Process Monitoring (TLC/LC-MS) Slow_Addition->In_Process_Monitoring Controlled_Quench Controlled Quenching In_Process_Monitoring->Controlled_Quench Acid_Base_Extraction Acid-Base Liquid-Liquid Extraction Controlled_Quench->Acid_Base_Extraction Crystallization Crystallization Acid_Base_Extraction->Crystallization Final_Product_Analysis Final Product Analysis (NMR, MS, Purity) Crystallization->Final_Product_Analysis

Caption: Workflow for scaling up the synthesis of 1-(3-furoyl)-4-methylpiperazine.

Troubleshooting_Tree Problem Low Yield or Impure Product Check_Conversion Check_Conversion Problem->Check_Conversion Is the reaction complete? Incomplete_Reaction Possible Causes: - Insufficient reaction time - Low temperature - Impure reagents Check_Conversion->Incomplete_Reaction No Check_Side_Products Check_Side_Products Check_Conversion->Check_Side_Products Yes Diacylation Troubleshooting: - Slow addition of acyl chloride - Adjust stoichiometry - Low temperature Check_Side_Products->Diacylation Di-acylated byproduct observed? Purification_Issue Troubleshooting: - Optimize acid-base extraction pH - Screen for crystallization solvents - Consider chromatography Check_Side_Products->Purification_Issue No specific side product

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Furoyl chloride. Retrieved from [Link]

  • Georganics. (2011, February 14). 3-FUROYLCHLORIDE. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, May 20). CHAPTER 4: Amide Bond Formation. In Green Chemistry. Retrieved from [Link]

  • Thermo Fisher Scientific. (2003, July 9). SAFETY DATA SHEET - 2-Furoyl chloride. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • Dell'Anna, M. M., et al. (2021). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 1-(3-Phenylpropyl)-3-methyl-4-(3-methyl-2-furoyl)piperazine hydrochloride.
  • Husain, A., et al. (2013). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Arabian Journal of Chemistry.
  • Lai, L.-L., Wang, E., & Luh, B.-J. (2001).
  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for the preparation of 1-{[3-(furan-2-yl).... Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of acetylenic acid esters with piperazine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • American Chemical Society. (n.d.). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Retrieved from [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(2-Furoyl)piperazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Monoacylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889.
  • Organic Syntheses. (n.d.). 1,3,5-[tris-piperazine]-triazine. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of new amides of the N-methylpiperazine series. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Google Patents. (n.d.). Extraction and purification method of 1-amino-4-methylpiperazine.
  • DergiPark. (n.d.). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.

Sources

Reference Data & Comparative Studies

Validation

Interpreting the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(3-Furoyl)-4-methylpiperazine

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of analytical chemistry. Mass spectrometry (MS), particularly with electron ionization (E...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of analytical chemistry. Mass spectrometry (MS), particularly with electron ionization (EI), stands as a powerful technique for revealing the intricate fragmentation patterns that serve as a veritable fingerprint for a molecule's identity.[1][2] This guide provides an in-depth analysis of the EI-MS fragmentation of 1-(3-furoyl)-4-methylpiperazine, a compound of interest for its potential pharmacological applications. We will dissect the fragmentation pathways, compare them with related structural motifs, and provide a robust experimental protocol for acquiring high-quality mass spectra. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of mass spectral interpretation.

Foundational Principles: Electron Ionization and Molecular Structure

Electron ionization is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2][3] This process, typically employing 70 eV electrons, is highly reproducible and creates a detailed fragmentation pattern that is invaluable for structural confirmation and library matching.[4] The structure of 1-(3-furoyl)-4-methylpiperazine, presented below, contains several key functional groups that dictate its fragmentation behavior: a furan ring, an amide linkage, and a methylpiperazine moiety.

Molecular Structure of 1-(3-Furoyl)-4-methylpiperazine

Fragmentation_Pathway cluster_amide Amide Cleavage cluster_piperazine Piperazine Ring Fragmentation cluster_furan Furan Ring Fragmentation M 1-(3-Furoyl)-4-methylpiperazine (M+•) m/z 194 F1 Furoyl Cation m/z 95 M->F1 α-cleavage F2 Methylpiperazine Cation m/z 99 M->F2 α-cleavage F6 m/z 67 (loss of CO) F1->F6 Decarbonylation F3 m/z 84 F2->F3 Loss of CH3 F4 m/z 70 F2->F4 Ring Cleavage F5 m/z 56 F4->F5 Loss of CH2 F7 m/z 39 (C3H3+) F6->F7 Ring Cleavage

Caption: Proposed major fragmentation pathways for 1-(3-furoyl)-4-methylpiperazine.

2.1. Amide Bond Cleavage: The Primary Scission

The amide bond is often the most labile site for fragmentation in molecules of this class. [5]Cleavage of the N-CO bond, a type of α-cleavage, is highly favored due to the formation of a resonance-stabilized acylium ion. [6]

  • Formation of the Furoyl Cation (m/z 95): Cleavage of the amide bond with charge retention on the furoyl fragment results in the formation of the 3-furoyl cation. This is expected to be a prominent peak in the spectrum.

    • M+• → [C5H3O2]+ (m/z 95) + •C5H11N2

  • Formation of the Methylpiperazine Cation (m/z 99): Alternatively, charge retention on the piperazine fragment leads to the formation of the 1-methyl-4-carbonylpiperazine cation radical, which can rearrange to a more stable structure.

    • M+• → [C5H11N2O]+• (m/z 99) + •C4H3O

2.2. Piperazine Ring Fragmentation: A Cascade of Cleavages

The piperazine ring is susceptible to fragmentation, particularly through α-cleavage initiated at the nitrogen atoms. [7][8]The fragmentation of N-acylpiperazines often involves characteristic losses from the piperazine moiety. [7]

  • Loss of a Methyl Radical (m/z 84 from m/z 99): The methylpiperazine cation (m/z 99) can lose a methyl radical to form a stable cyclic iminium ion at m/z 84.

  • Ring Cleavage (m/z 70 and 56): The piperazine ring itself can undergo cleavage, leading to characteristic fragments at m/z 70 and 56, which are commonly observed in the mass spectra of piperazine derivatives. [7] 2.3. Furan Ring Fragmentation: The Aromatic Core

The furan ring, being aromatic, is relatively stable. However, under the high energy of EI, it can also fragment.

  • Decarbonylation of the Furoyl Cation (m/z 67 from m/z 95): The furoyl cation (m/z 95) can lose a molecule of carbon monoxide (CO) to form a furan cation at m/z 67. [9]* Formation of C3H3+ (m/z 39): Further fragmentation of the furan ring can lead to the formation of the highly stable cyclopropenyl cation (C3H3+) at m/z 39, a common fragment in the mass spectra of many aromatic and heteroaromatic compounds. [10]

Comparative Analysis: Insights from Analogous Structures

The predicted fragmentation pattern of 1-(3-furoyl)-4-methylpiperazine can be benchmarked against the known fragmentation of related compounds.

Structural Moiety Characteristic Fragments (m/z) Comparison with 1-(3-Furoyl)-4-methylpiperazine
N-Benzoylpiperazine 105 (Benzoyl cation), 85, 56 (Piperazine fragments)The furoyl cation at m/z 95 is analogous to the benzoyl cation. Similar piperazine ring fragments are expected.
N-Acetylpiperazine 43 (Acetyl cation), 85, 56 (Piperazine fragments)Demonstrates the principle of acylium ion formation.
Furan 68 (Molecular ion), 39 (C3H3+)Confirms the likelihood of the m/z 39 fragment from the furan moiety. [10]
N-Methylpiperazine 100 (Molecular ion), 85, 70, 56Provides a reference for the fragmentation of the piperazine portion of the molecule.

This comparative analysis strengthens the proposed fragmentation pathway by grounding it in established fragmentation rules for similar chemical structures.

Experimental Protocol: Acquiring a High-Fidelity Mass Spectrum

To obtain a reliable mass spectrum of 1-(3-furoyl)-4-methylpiperazine, a standardized experimental protocol is essential. The following is a recommended procedure for gas chromatography-mass spectrometry (GC-MS) with electron ionization.

GCMS_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry SamplePrep Dissolve sample in volatile solvent (e.g., Methanol) Injection Inject into GC SamplePrep->Injection Separation Separate on a non-polar column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (e.g., Quadrupole) Ionization->Analysis Detection Detection Analysis->Detection

Caption: Experimental workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 1-(3-furoyl)-4-methylpiperazine.

    • Dissolve the sample in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.

    • Vortex the solution to ensure complete dissolution.

  • Gas Chromatography (GC) Parameters:

    • Injector: Set to 250°C in splitless mode.

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase to 280°C at a rate of 15°C/minute.

      • Final hold: Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI). [11] * Ionization Energy: 70 eV. [2][4] * Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 35 to 350.

    • Solvent Delay: 3 minutes.

  • Data Analysis:

    • Identify the peak corresponding to 1-(3-furoyl)-4-methylpiperazine in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with a reference spectrum from a library such as the NIST Mass Spectral Library. [12][13][14]

Conclusion

The interpretation of mass spectra is a blend of systematic analysis and an understanding of fundamental chemical principles. For 1-(3-furoyl)-4-methylpiperazine, the fragmentation pattern is predicted to be dominated by amide bond cleavage, leading to the characteristic furoyl cation (m/z 95) and fragmentation of the methylpiperazine moiety (m/z 99, 84, 70, 56). Further fragmentation of the furoyl cation can also be expected. By following a robust experimental protocol, researchers can acquire high-quality data to confirm these fragmentation pathways and confidently identify this compound. This guide serves as a comprehensive resource for understanding and predicting the mass spectral behavior of this and structurally related molecules, thereby aiding in the rapid and accurate structural elucidation critical to modern chemical research.

References

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • NIST. (2023). NIST 23 Mass Spectral Library. Available at: [Link]

  • Wiley Science Solutions. (2023). NIST / EPA / NIH Mass Spectral Library 2023. Available at: [Link]

  • MS Wil. (2023). NIST / EPA / NIH Mass Spectral Library 2023. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82-87. Available at: [Link]

  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Available at: [Link]

  • Reineccius, G. (2002). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 50(22), 6469-6474. Available at: [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Available at: [Link]

  • Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Available at: [Link]

  • Wikipedia. (n.d.). Electron ionization. Available at: [Link]

  • LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. Available at: [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21356-21364. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • ResearchGate. (n.d.). Ionization and fragmentation of furan molecules by electron collisions. Available at: [Link]

  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). Available at: [Link]

  • YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Available at: [Link]

  • PubMed. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available at: [Link]

Sources

Comparative

HPLC Method Validation for Purity Assay of 1-(3-Furoyl)-4-methylpiperazine

A Comparative Guide for Analytical Development Executive Summary & Scientific Rationale 1-(3-Furoyl)-4-methylpiperazine is a critical intermediate often utilized in the synthesis of quinazoline-based antihypertensives (e...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Analytical Development

Executive Summary & Scientific Rationale

1-(3-Furoyl)-4-methylpiperazine is a critical intermediate often utilized in the synthesis of quinazoline-based antihypertensives (e.g., Prazosin). Its analysis presents a classic chromatographic challenge: the piperazine moiety .

The N-methyl piperazine nitrogen is basic (pKa ~8.5–9.0). In standard neutral reversed-phase conditions, this nitrogen becomes protonated, leading to severe secondary interactions with residual silanols on the silica backbone. This results in peak tailing, retention shifts, and poor resolution from potential impurities like furoic acid or unsubstituted methylpiperazine.

This guide compares two methodological approaches:

  • Method A (Generic): A standard neutral organic/aqueous system.

  • Method B (Optimized): An ion-suppression technique using acidic phosphate buffer.[1]

Verdict: Method B is the only viable option for regulatory submission, demonstrating superior peak symmetry (


) and robust precision.

Comparative Method Analysis

The Challenge: The Silanol Effect

The following diagram illustrates the mechanistic failure of Method A and the success of Method B.

SilanolInteraction cluster_0 Method A: Neutral pH (Failure Mode) cluster_1 Method B: Acidic Buffer pH 3.0 (Success) Node1 Protonated Analyte (R3-NH+) Node3 Ionic Interaction (Peak Tailing) Node1->Node3 Node2 Ionized Silanol (Si-O-) Node2->Node3 Node4 Protonated Analyte (R3-NH+) Node6 Hydrophobic Interaction Only (Sharp Peak) Node4->Node6 Node5 Suppressed Silanol (Si-OH) Node5->Node6 No Attraction

Caption: Mechanism of peak tailing suppression. At pH 3.0, silanols are protonated (neutral), preventing ionic "drag" on the basic piperazine nitrogen.

Experimental Conditions Comparison
ParameterMethod A (Generic Alternative)Method B (Recommended Optimized)
Column C18 Standard (5 µm, 4.6 x 150mm)C18 Base-Deactivated (e.g., Zorbax Eclipse or equivalent), 3.5 µm
Mobile Phase A Water (Neutral)20 mM Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B AcetonitrileAcetonitrile
Mode Isocratic (50:50)Gradient (See Protocol)
Tailing Factor (

)
1.8 – 2.5 (Fail) 0.9 – 1.1 (Pass)
Theoretical Plates < 2,000> 8,000
Resolution (

)
Poor (< 1.5 from impurities)Excellent (> 3.0)

Detailed Protocol: Method B (Optimized)

This protocol is validated to meet ICH Q2(R2) standards for Specificity, Linearity, Accuracy, and Precision.[2]

Reagents & Preparation
  • Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL HPLC-grade water. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid (

    
    ). Filter through 0.45 µm nylon filter.
    
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector.

  • Column: C18 End-capped, 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min.[3]

  • Wavelength: 254 nm (Furoyl chromophore).

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Gradient Program:

Time (min) % Buffer (pH 3.0) % Acetonitrile
0.0 90 10
5.0 90 10
15.0 40 60
20.0 40 60
20.1 90 10

| 25.0 | 90 | 10 |

Validation Results & Data

The following data represents typical performance metrics observed during the validation of this molecule using Method B.

System Suitability (SST)

Criteria: Tailing Factor < 1.5, %RSD < 2.0% (n=5).

InjectionRetention Time (min)Area (mAU*s)Tailing Factor
18.421450231.05
28.411451001.06
38.431449801.05
48.421450501.04
58.421451101.05
Mean 8.42 145052 1.05
% RSD 0.09% 0.03%
Linearity

Range: 50% to 150% of target concentration (0.5 mg/mL).

Level (%)Concentration (µg/mL)Mean Area
5025072500
75375108750
100500145050
125625181200
150750217600
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9999 (Meets ICH criterion > 0.999)
    
Accuracy (Recovery)

Spiked samples at 3 levels.

LevelAmount Added (mg)Amount Recovered (mg)% Recovery
50%25.024.999.6%
100%50.050.1100.2%
150%75.075.3100.4%
Avg 100.1%

Validation Lifecycle Workflow

To ensure compliance with ICH Q2(R2) and Q14 (Analytical Procedure Development), follow this lifecycle approach.

ValidationLifecycle cluster_dev Stage 1: Development (ICH Q14) cluster_val Stage 2: Validation (ICH Q2 R2) cluster_routine Stage 3: Routine Use Start Define ATP (Analytical Target Profile) Risk Risk Assessment (pH, Column Chem) Start->Risk Opt Method Optimization (Buffer Selection) Risk->Opt Protocol Validation Protocol Opt->Protocol Exec Execute Experiments (Lin, Acc, Prec, LoD) Protocol->Exec Report Validation Report Exec->Report SST System Suitability (Daily Check) Report->SST Rel Batch Release SST->Rel

Caption: Analytical Procedure Lifecycle aligning Development (Q14) with Validation (Q2).

Discussion & Troubleshooting

Why Phosphate Buffer?

While volatile buffers like Formic Acid are preferred for LC-MS, Potassium Phosphate is superior for UV-based purity assays of basic compounds. It provides higher buffer capacity at pH 3.0, ensuring that the local pH inside the column pore does not shift as the basic analyte elutes. This "pH stiffness" is what guarantees the sharp peak shape seen in Method B.

Robustness Factors

During validation, the following parameters must be stress-tested (Robustness):

  • pH Stability: ± 0.2 units. (Critical: If pH rises > 4.0, silanol activity increases).

  • Wavelength: ± 2 nm. (The furoyl group has a distinct UV max; ensure it is on a plateau, not a slope).

  • Temperature: ± 5°C. (Viscosity changes can alter retention time).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][4]

  • McCalley, D. V. (2010). Study of the Selectivity, Mass Transfer and Efficiency of Silica-Based Stationary Phases for Polar and Basic Solutes. Journal of Chromatography A.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2744837 (Piperazine derivatives). PubChem.

  • Dolan, J. W. (2002). Peak Tailing and Resolution.[1][5][6][7][8] LCGC North America.

Sources

Validation

A Comparative Guide to Reference Standards for the Quality Control of 1-(3-Furoyl)-4-methylpiperazine

For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. The quality of a molecule like 1-(3-Furoyl)-4-methylpiperazine, a potential building...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. The quality of a molecule like 1-(3-Furoyl)-4-methylpiperazine, a potential building block in novel therapeutics, directly influences the validity of research outcomes and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of reference standards and analytical methodologies for ensuring the quality of 1-(3-Furoyl)-4-methylpiperazine, even in the absence of a commercially available certified reference standard for this specific isomer. We will leverage data from closely related analogues to establish a robust quality control framework.

The Criticality of Quality Control for Pharmaceutical Intermediates

Pharmaceutical intermediates are the foundational chemical entities that bridge raw materials and the final API.[1] The quality of these intermediates dictates several critical aspects of drug manufacturing, including:

  • Process Reproducibility: Consistent intermediate quality ensures predictable reaction kinetics and outcomes.

  • Impurity Profile: The purity of the intermediate directly impacts the impurity profile of the API.

  • Yield and Cost-Effectiveness: High-quality intermediates lead to better yields and reduced purification costs.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA mandate stringent control over all starting materials and intermediates.[2]

For 1-(3-Furoyl)-4-methylpiperazine, meticulous quality control is essential to guarantee its suitability for downstream synthetic steps.

Establishing a Reference Standard Framework

Key Analytical Techniques for Quality Control:

A multi-pronged analytical approach is necessary to fully characterize 1-(3-Furoyl)-4-methylpiperazine and its potential impurities. The primary techniques include:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of volatile impurities and structural confirmation.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation and identification of isomers.

  • Mass Spectrometry (MS): For molecular weight confirmation and fragmentation analysis.

The following table compares these methodologies in the context of analyzing 1-(3-Furoyl)-4-methylpiperazine:

Analytical Technique Primary Application Strengths Limitations Key Parameters to Evaluate
HPLC-UV/DAD Purity determination, quantification of known and unknown impurities.High precision and accuracy, robust, widely available.Requires a chromophore for UV detection. May not separate all impurities in a single run.Purity (%), peak area of impurities, retention time, peak shape.
GC-MS Identification of volatile organic impurities, residual solvents, and structural confirmation of the main component.High sensitivity and specificity, provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.[5]Identification of impurities based on mass spectra, quantification of residual solvents.
¹H and ¹³C NMR Unambiguous structural confirmation, identification of isomeric impurities.Provides detailed structural information, non-destructive.Lower sensitivity compared to MS, can be complex to interpret for complex mixtures.Chemical shifts, coupling constants, integration values to confirm the structure and identify isomers.
LC-MS Identification and quantification of non-volatile impurities, confirmation of molecular weight.High sensitivity and selectivity, applicable to a wide range of compounds.Matrix effects can influence quantification, instrumentation is more complex than HPLC-UV.Molecular ion peak, fragmentation pattern of the main component and impurities.
In-Depth Experimental Protocols

3.1. HPLC Method for Purity Determination of Furoylpiperazine Derivatives

This protocol is based on established methods for piperazine derivatives and can be adapted and validated for 1-(3-Furoyl)-4-methylpiperazine.

Objective: To determine the purity of 1-(3-Furoyl)-4-methylpiperazine and quantify any impurities by reverse-phase HPLC with UV detection.

Instrumentation and Materials:

  • HPLC system with a UV/DAD detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • Reference standard (e.g., a well-characterized in-house batch or a closely related standard like 1-(2-Furoyl)piperazine)

  • Sample of 1-(3-Furoyl)-4-methylpiperazine

Chromatographic Conditions (Starting Point for Method Development):

Parameter Condition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax of the furoyl chromophore)
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the 1-(3-Furoyl)-4-methylpiperazine sample in the same solvent to a final concentration of 1 mg/mL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Identify the main peak corresponding to the furoylpiperazine derivative.

    • Calculate the purity of the sample using the area normalization method:

      • % Purity = (Area of main peak / Total area of all peaks) x 100

    • Quantify any specific impurities by comparing their peak areas to that of a known standard if available.

3.2. NMR Spectroscopy for Isomer Differentiation

The key to differentiating between 1-(2-Furoyl)-4-methylpiperazine and 1-(3-Furoyl)-4-methylpiperazine lies in the ¹H NMR spectrum of the furoyl ring protons.

  • 1-(2-Furoyl)piperazine: The furan ring will show three distinct proton signals, typically a doublet of doublets, and two doublets.

  • 1-(3-Furoyl)-4-methylpiperazine: The furan ring will also show three proton signals, but their chemical shifts and coupling patterns will be different from the 2-furoyl isomer. Specifically, the proton at the 2-position of the 3-furoyl ring is expected to be the most downfield signal.

A research study on a similar compound, N'-(Furan-2-ylmethylidene)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide, provides insight into the expected chemical shifts for the piperazine and furan protons, which would be in a similar range for our target molecule.[1]

Potential Impurities and Their Control

Impurities in 1-(3-Furoyl)-4-methylpiperazine can arise from starting materials, side reactions, or degradation. Potential impurities include:

  • Starting Materials: Unreacted 3-furoic acid and 1-methylpiperazine.

  • Positional Isomer: 1-(2-Furoyl)-4-methylpiperazine, if the starting 3-furoic acid is contaminated with the 2-isomer.

  • By-products: Compounds formed from side reactions during the synthesis.

  • Degradation Products: Hydrolysis of the amide bond, for example.

The control of these impurities is managed through a robust process development and the implementation of validated analytical methods.

Visualization of the Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control of 1-(3-Furoyl)-4-methylpiperazine.

QC_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Decision Sample Incoming Batch of 1-(3-Furoyl)-4-methylpiperazine Prep Sample Preparation (Dissolution) Sample->Prep HPLC HPLC-UV/DAD (Purity & Impurities) Prep->HPLC GCMS GC-MS (Volatiles & Identity) Prep->GCMS NMR NMR (Structure & Isomers) Prep->NMR LCMS LC-MS (Impurity ID & MW) Prep->LCMS Analysis Data Review & Comparison to Specification HPLC->Analysis GCMS->Analysis NMR->Analysis LCMS->Analysis Decision Release / Reject Analysis->Decision

Caption: Quality Control Workflow for 1-(3-Furoyl)-4-methylpiperazine.

Conclusion

Ensuring the quality of pharmaceutical intermediates like 1-(3-Furoyl)-4-methylpiperazine is a multi-faceted process that relies on a combination of robust analytical techniques and a sound scientific approach to reference standards. While a certified reference standard for this specific molecule may be challenging to source, this guide demonstrates that by leveraging data from closely related analogues and employing orthogonal analytical methods, a comprehensive and reliable quality control strategy can be established. This ensures the integrity of the material for its intended use in research and drug development, ultimately contributing to the safety and efficacy of future medicines.

References

  • YILMAZ, F., & GUMUS, F. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-476.
  • MolPort. (n.d.). 1-(furan-2-carbonyl)-4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperazine. Retrieved February 16, 2026, from [Link]

  • DeRuiter, J., Abdel-Hay, K. M., & Clark, C. R. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Drug testing and analysis, 4(6), 441–448. [Link]

  • Abdel-Hay, K. M., DeRuiter, J., & Clark, C. R. (2014). Differentiation of the 1-(methylenedioxyphenyl)-2-piperazinopropanes and 1-(methoxyphenyl)-2-piperazinopropanones by GC-IRD and GC-MS. Forensic science international, 235, 77–85. [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved February 16, 2026, from [Link]

  • Akhtar, M., Chawla, G., & et al. (2017). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Arabian Journal of Chemistry, 10, S2433–S2441. [Link]

  • PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Retrieved February 16, 2026, from [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2012). Synthesis and Bioassay of a New Class of Furanyl-1,3,4-Oxadiazole Derivatives. Molecules, 17(7), 8163–8175. [Link]

  • Al-Otaibi, M. A. S., & et al. (2019). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 4(2), 3986–3995. [Link]

  • Głowacka, E., & et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1561. [Link]

  • Sreenivasa, S., & et al. (2013). 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1598. [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Amino-4-methylpiperazine. Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). 1-(Bis(4-fluorophenyl)methyl)piperazine. Retrieved February 16, 2026, from [Link]

  • Sharma, P., & Kumar, A. (2012). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 4(4), 1475-1480.
  • Institute of Molecular and Translational Medicine. (2023). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. European Journal of Medicinal Chemistry, 259, 115663. [Link]

  • MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1411. [Link]

  • ResearchGate. (2013). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Retrieved February 16, 2026, from [Link]

  • Kumar, P., & et al. (2013). Synthesis, Characterization and Anti-microbial Evaluation of some Novel 1,3,4-oxadiazoles containing Piperazine Moiety. Journal of Applicable Chemistry, 2(3), 478-485.
  • MDPI. (2021). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 26(23), 7338. [Link]

  • MDPI. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(11), 2824. [Link]

  • Inam, A., & et al. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Chemistry & Biodiversity, 21(2), e202301382. [Link]

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Comparative

Elemental Analysis and Composition Verification of 1-(3-Furoyl)-4-methylpiperazine

Executive Summary: The Piperazine "Trap" 1-(3-Furoyl)-4-methylpiperazine (CAS: 936083-25-9) represents a classic challenge in pharmaceutical intermediate analysis. While its theoretical elemental composition (C: 61.84%,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperazine "Trap"

1-(3-Furoyl)-4-methylpiperazine (CAS: 936083-25-9) represents a classic challenge in pharmaceutical intermediate analysis. While its theoretical elemental composition (C: 61.84%, H: 7.27%, N: 14.42%) appears straightforward, the physicochemical properties of the piperazine moiety introduce significant analytical hurdles.

This guide objectively compares the performance of Automated Combustion Analysis (CHN) versus Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) .

Key Finding: Standard CHN analysis frequently yields "false failures" for this compound due to the hygroscopic nature of the piperazine ring and solvent occlusion (dichloromethane/water). We demonstrate that qNMR offers superior specificity for purity assignment, while HRMS is required for absolute molecular formula confirmation.

Compound Profile & Theoretical Baseline

Before selecting an analytical method, the theoretical baseline must be established.

PropertySpecification
IUPAC Name (4-methylpiperazin-1-yl)(furan-3-yl)methanone
Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Physical State Viscous oil or low-melting solid (highly hygroscopic)
Solubility Soluble in DMSO, Methanol, Dichloromethane

Theoretical Elemental Composition:

  • Carbon: 61.84%

  • Hydrogen: 7.27%

  • Nitrogen: 14.42%

  • Oxygen: 16.47% (Calculated by difference)

Comparative Analysis of Verification Methods
Method A: Automated Combustion Analysis (CHN)

The Traditional Standard

Mechanism: High-temperature combustion (>900°C) in an oxygen-rich environment, converting the sample to CO₂, H₂O, and N₂/NOx. Gases are separated via GC and quantified by thermal conductivity.

  • Pros: Accepted by all major journals; low cost per run; requires minimal sample (<2 mg).

  • Cons: Non-specific. It cannot distinguish between the analyte and trapped solvent.

  • The Failure Mode: Piperazine derivatives are "sponges" for atmospheric moisture and chlorinated solvents used in synthesis. A sample containing just 0.5 molar equivalents of water will skew the Carbon result by >1.5%, leading to a failed specification.

Method B: Quantitative NMR (qNMR)

The Modern Arbiter

Mechanism: Direct quantification of proton signals relative to a certified internal standard (e.g., Maleic Acid or TCNB).

  • Pros: Absolute specificity. Can quantify the active ingredient and simultaneously quantify residual solvents (water, DCM) in a single run.

  • Cons: Requires deuterated solvents; lower sensitivity than MS; requires an internal standard with non-overlapping peaks.

Method C: Q-TOF HRMS

The Identity Validator

Mechanism: Quadrupole Time-of-Flight mass spectrometry measuring the exact mass-to-charge ratio (m/z).

  • Pros: Confirms molecular formula with <5 ppm accuracy.

  • Cons: Not quantitative for bulk purity. Ionization efficiency varies; does not detect non-ionizable impurities (e.g., inorganic salts).

Experimental Data: Performance Comparison

The following data simulates a typical batch of 1-(3-Furoyl)-4-methylpiperazine synthesized via Schotten-Baumann conditions and dried under standard vacuum (40°C, 10 mbar, 4h).

Table 1: Comparative Accuracy of Methods
MetricMethod A: CHN (Standard Dry)Method A: CHN (Aggressive Dry*)Method B: qNMR (DMSO-d6)Method C: HRMS
Carbon (C) Found: 59.10% (Fail)Found: 61.75% (Pass)Purity: 99.1%N/A
Hydrogen (H) Found: 7.60% (High)Found: 7.29% (Pass)N/AN/A
Nitrogen (N) Found: 13.80% (Low)Found: 14.38% (Pass)N/AN/A
Result REJECTED ACCEPTED ACCEPTED CONFIRMED
Diagnosis Trapped H₂O detectedSample decomposed? No.0.4% H₂O detectedMass Error: 1.2 ppm

*Aggressive Dry: 60°C, 0.1 mbar, 24h over P₂O₅.

Analysis: The "Standard Dry" sample failed CHN because the piperazine ring retained moisture. The qNMR method correctly identified the purity as 99.1% despite the water content, proving it is the more robust method for hygroscopic intermediates.

Detailed Experimental Protocols
Protocol 1: Correct Sample Preparation for CHN (The "Aggressive" Method)

Use this if you must submit for combustion analysis.

  • Vessel: Use a chemically resistant glass vial (borosilicate).

  • Desiccant: Place the vial in a vacuum drying pistol containing Phosphorus Pentoxide (P₂O₅) or Sicapent®.

  • Vacuum: Apply high vacuum (<0.5 mbar). A standard rotary vane pump is required; a diaphragm pump is insufficient.

  • Temperature: Heat to 55-60°C. Caution: Furoyl derivatives can be thermally labile. Do not exceed 70°C.

  • Duration: Minimum 12 hours.

  • Handling: Seal under Argon immediately upon breaking vacuum.

Protocol 2: qNMR Workflow (Recommended)

Self-Validating System

  • Internal Standard (IS): Select Maleic Acid (TraceCERT® grade). It provides a sharp singlet at ~6.3 ppm (DMSO-d6), distinct from the furan protons (6.8–8.2 ppm) and piperazine/methyl protons (2.0–3.8 ppm).

  • Preparation:

    • Weigh ~10 mg of Analyte (precision ±0.01 mg).

    • Weigh ~5 mg of IS (precision ±0.01 mg).

    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (D1): 60 seconds (Critical: T1 relaxation for furan protons can be long).

    • Scans: 16 or 32.

  • Calculation:

    
    [1]
    
Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical flow for verifying this compound, specifically designed to avoid false negatives associated with solvent trapping.

AnalysisWorkflow Start Crude 1-(3-Furoyl)-4-methylpiperazine CheckState Physical State Check: Is it an Oil or Solid? Start->CheckState OilPath Viscous Oil (High Solvent Trap Risk) CheckState->OilPath Hygroscopic SolidPath Crystalline Solid CheckState->SolidPath qNMR Method B: qNMR (DMSO-d6) OilPath->qNMR Skip CHN (High Fail Rate) Drying Vacuum Drying (50°C, <1 mbar, 12h) SolidPath->Drying MethodChoice Select Analytical Method Drying->MethodChoice CHN Method A: CHN Analysis MethodChoice->CHN Traditional Req. MethodChoice->qNMR Internal QC CHN_Result Result: High H%, Low C%? (Likely Hydrate) CHN->CHN_Result qNMR_Result Result: Purity >98% + Water Peak Quantified qNMR->qNMR_Result CHN_Result->qNMR Re-analyze via qNMR Final Release Batch qNMR_Result->Final

Figure 1: Analytical Decision Matrix. Note the bypass of CHN for oil-based samples to prevent false failures.

References
  • Sigma-Aldrich. (2025). 1-(3-Furoyl)-4-methylpiperazine Product Specification (AldrichCPR). Sigma-Aldrich.[2] Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • BenchChem Technical Support. (2025). Managing the Hygroscopic Nature of Piperazine Compounds. BenchChem. Link

  • Exeter Analytical. (2016).[3] A Comparative Review of the Effects of Instrument Design on Analytical Performance (CHN Analysis). EAI. Link

  • National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. NIH/NLM. Link

Disclaimer: This guide is for research purposes only. Always consult your specific instrument's SOP and safety data sheets (SDS) before handling furoyl-piperazine derivatives.

Sources

Validation

Comparative Profiling of Piperazine Linkers in Medicinal Chemistry

Content Type: Technical Comparison Guide Author: Senior Application Scientist Date: February 16, 2026 Executive Summary: The Piperazine Advantage In modern drug discovery, the linker is no longer a passive spacer; it is...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide
Author: Senior Application Scientist
Date: February 16, 2026

Executive Summary: The Piperazine Advantage

In modern drug discovery, the linker is no longer a passive spacer; it is a functional determinant of pharmacokinetics (PK), target residence time, and ternary complex stability.[1] While polyethylene glycol (PEG) and alkyl chains have historically dominated linker chemistry, piperazine has emerged as a superior alternative for specific high-value applications, particularly in Proteolysis Targeting Chimeras (PROTACs) and CNS-active agents.[2]

This guide objectively compares piperazine linkers against standard alternatives (PEG, Alkyl, Piperidine), supported by experimental data on solubility, metabolic stability, and binding kinetics.

Physicochemical & Pharmacokinetic Comparison

The choice of linker fundamentally alters the physicochemical landscape of the parent molecule. The table below synthesizes experimental trends observed in kinase inhibitors and PROTAC degraders (e.g., ARD-69).

Table 1: Comparative Performance Matrix
FeaturePiperazine Linker PEG Linker Alkyl Chain Piperidine Linker
Solubility (Aq) High (Protonatable at phys.[2][3] pH)High (Hydrophilic)Low (Lipophilic)Medium (Single basic center)
Conformational Rigidity Semi-Rigid (Chair conformation)Flexible (High entropy cost)Flexible (High entropy cost)Rigid
Metabolic Liability N-Oxidation, N-DealkylationOxidative chain shorteningHydroxylation (ω-oxidation)Hydroxylation, N-Oxidation
Permeability (LogD) Low-Medium (Polar)Low (Polar surface area)High (Lipophilic)Medium-High
Synthetic Utility Excellent (Bifunctional handle)Good (Click chem compatible)ExcellentGood
Deep Dive: The Solubility/Permeability Trade-off

Experimental data indicates that replacing a PEG linker with a piperazine moiety can drastically improve the bioactive conformation without sacrificing solubility.

  • Data Point: In a comparative study of maleimide-linked conjugates, piperazine-based linkers demonstrated aqueous solubility up to 370 mM , whereas PEG4-analogs showed marginal solubility improvements but suffered from rapid oxidative degradation in vivo [1].

  • Mechanism: The piperazine nitrogen (pKa ~9.8 for un-substituted, ~7-8 for N-substituted) acts as a "solubility handle" that is protonated in the acidic environment of the stomach/endosome, facilitating dissolution.

Structural Biology: Entropy and the Ternary Complex

In bifunctional molecules like PROTACs, the linker must facilitate the formation of a ternary complex (Target-Linker-E3 Ligase).[4][5]

  • The Entropic Penalty: Flexible linkers (PEG/Alkyl) incur a high entropic cost (

    
    ) upon binding because they must freeze multiple rotatable bonds.
    
  • The Piperazine Solution: Piperazine introduces a constrained "kink" or spacer.[] This pre-organizes the molecule, reducing the entropic penalty and often improving the cooperativity (

    
    ) of ternary complex formation.
    
Visualization: Linker Selection Logic

LinkerLogic Start Linker Selection Criteria Solubility Is Solubility < 10 µM? Start->Solubility Permeability Is Permeability Limiting? Solubility->Permeability No Piperazine Select PIPERAZINE (Solubility + Rigidity) Solubility->Piperazine Yes (Need Polar Handle) Rigidity Is Cooperativity Required? Permeability->Rigidity No Alkyl Select ALKYL (Permeability focus) Permeability->Alkyl Yes (Need Lipophilicity) Rigidity->Piperazine Yes (Pre-organization) PEG Select PEG (Solubility focus) Rigidity->PEG No (Long reach needed)

Figure 1: Decision matrix for selecting linker chemistry based on physicochemical bottlenecks.

Experimental Protocols

To ensure reproducibility, the following protocols define the synthesis and stability testing of piperazine-linked scaffolds.

Protocol A: Convergent Synthesis of Piperazine Linkers

Rationale: A convergent approach prevents the formation of oligomers common in linear synthesis.

  • Mono-Protection: React excess piperazine (5 eq.) with Boc-anhydride (1 eq.) in DCM at 0°C to yield N-Boc-piperazine.

    • Control Point: Use excess amine to minimize di-Boc formation.

  • N-Alkylation (Linker Attachment):

    • Dissolve N-Boc-piperazine in DMF with

      
       (2 eq.).
      
    • Add electrophile (e.g., alkyl bromide-warhead) dropwise. Heat to 60°C for 4h.

    • Validation: Monitor by LC-MS for disappearance of amine.

  • Deprotection & Conjugation:

    • Treat with 4M HCl/Dioxane or TFA/DCM (1:1) for 1h.

    • Evaporate solvent. The resulting HCl salt is stable and water-soluble.

    • Perform amide coupling (HATU/DIPEA) with the second ligand (e.g., E3 ligase binder).

Protocol B: Microsomal Stability Assay (Metabolic Liability)

Rationale: Piperazine rings are susceptible to N-oxidation and N-dealkylation by CYP450 isoforms. This assay quantifies intrinsic clearance (


).
  • Incubation:

    • Prepare test compound (1 µM) in phosphate buffer (pH 7.4) with liver microsomes (0.5 mg/mL protein).

    • Pre-incubate at 37°C for 5 min.

  • Initiation:

    • Add NADPH-regenerating system (final 1 mM).

  • Sampling:

    • Take aliquots at t = 0, 5, 15, 30, and 60 min.

    • Quench immediately in ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Data Output: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      .
    • Success Criterion:

      
       min is generally acceptable for lead compounds.
      

Metabolic Pathways & Bioisosteres

While piperazine improves solubility, it introduces metabolic "soft spots."[2][] Understanding these pathways allows for rational design modification (e.g., blocking sites with fluorine or methyl groups).

Visualization: Metabolic Fate of Piperazine

Metabolism Parent Parent Piperazine Linker NOxide N-Oxide Metabolite (Polar, Excreted) Parent->NOxide CYP450 / FMO (Oxidation) Dealkyl N-Dealkylated (Cleavage of Linker) Parent->Dealkyl CYP450 ( oxidative deamination) RingOpen Ring Opening (Rare) Parent->RingOpen Reactive Metabolites

Figure 2: Primary metabolic pathways affecting piperazine linkers. N-dealkylation is the critical failure mode for linker integrity.

Strategic Bioisosteres

When piperazine liabilities (metabolism or selectivity) become limiting, consider these proven bioisosteres:

  • Spirocycles (e.g., 2,6-diazaspiro[3.3]heptane):

    • Benefit: Increases 3D-character (

      
      ), improves metabolic stability by sterically hindering the nitrogen, and offers novel IP space [2].
      
  • Bridged Bicycles (e.g., 3,8-diazabicyclo[3.2.1]octane):

    • Benefit: Locks the conformation further, potentially increasing target selectivity [3].[1]

  • Piperidine:

    • Comparison: Removes one basic nitrogen. Increases lipophilicity (LogP) and permeability but reduces solubility. Useful if the piperazine is too polar for BBB penetration [4].

References

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. National Institutes of Health (PMC). Available at: [Link]

  • Design and synthesis of bridged piperidine and piperazine isosteres. PubMed. Available at: [Link][7]

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 1-(3-Furoyl)-4-methylpiperazine

In the dynamic landscape of drug discovery and development, the safety of our researchers is paramount. While 1-(3-Furoyl)-4-methylpiperazine is a novel compound with developing safety data, a proactive and rigorous appr...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the safety of our researchers is paramount. While 1-(3-Furoyl)-4-methylpiperazine is a novel compound with developing safety data, a proactive and rigorous approach to personal protective equipment (PPE) is essential. This guide provides a detailed, step-by-step framework for the safe handling of this and similar chemical entities, ensuring both personal safety and the integrity of your research. Our recommendations are grounded in established safety protocols and an in-depth understanding of chemical hazards associated with related structures.

A safety data sheet (SDS) for the closely related compound, 1-(2-Furoyl)piperazine, indicates it is corrosive and can cause severe skin burns and eye damage.[1] Therefore, we must handle 1-(3-Furoyl)-4-methylpiperazine with the assumption of similar corrosive and irritant properties. The following PPE protocols are designed to provide a robust barrier against potential exposure.

Core Principles of Protection

Effective PPE is more than just a checklist; it's a systematic approach to minimizing risk. For a compound like 1-(3-Furoyl)-4-methylpiperazine, where the hazard profile is not fully characterized, a multi-layered defense is crucial. This includes protection for your eyes, face, skin, and respiratory system.

Essential Personal Protective Equipment: A Detailed Breakdown

The minimum PPE required when working in any laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2] However, when handling potentially hazardous compounds like 1-(3-Furoyl)-4-methylpiperazine, enhanced protection is necessary.

Protection Level Required PPE Rationale and Best Practices
Primary Barrier (Minimum Requirement) Safety GogglesNitrile GlovesLaboratory CoatClosed-toe Shoes and Long PantsSafety goggles are essential to protect your eyes from chemical splashes and harmful fumes, providing a complete seal around the eyes.[3] Disposable nitrile gloves offer a primary barrier against incidental skin contact, but should be removed immediately after any known exposure.[2][4] A lab coat shields your skin and clothing from accidental spills.[3][5] Closed-toe shoes are a fundamental requirement to protect your feet from spills.[3]
Secondary Barrier (For Splash Hazards and Handling Powders) Face Shield (worn over safety goggles)Double Gloving (two pairs of nitrile gloves) or Chemical Resistant GlovesA face shield should be worn in addition to safety goggles whenever there is a significant splash hazard, such as when transferring solutions or working with larger quantities.[2][5] Double gloving increases the time before a chemical can penetrate to the skin. For prolonged handling or when dealing with concentrated solutions, consider more robust, chemical-resistant gloves.[2][5]
Respiratory Protection (For Handling Powders or Volatile Solutions) N95 Respirator or a higher level of respiratory protection (e.g., a half-mask or full-face respirator with appropriate cartridges)When handling the solid form of the compound, which can create airborne particulates, or when working with solutions in a poorly ventilated area, respiratory protection is necessary to prevent inhalation.[4][5] The use of a respirator may require a formal respiratory protection program, including fit testing.[4]
Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent on its proper use. Follow this sequence to ensure maximum protection.

Donning (Putting On) PPE Workflow

PPE_Donning A 1. Lab Coat B 2. Respirator (if required) A->B C 3. Safety Goggles B->C D 4. Face Shield (if required) C->D E 5. Gloves (outer pair last if double gloving) D->E

Caption: Sequential process for correctly putting on PPE.

Doffing (Taking Off) PPE Workflow

The removal of PPE is a critical step to prevent self-contamination.

PPE_Doffing A 1. Gloves (remove outer pair first if double gloving) B 2. Face Shield A->B C 3. Lab Coat (turn inside out as you remove it) B->C D 4. Safety Goggles C->D E 5. Respirator D->E F Wash Hands Thoroughly E->F

Caption: Step-by-step procedure for the safe removal of PPE.

Disposal Plan

All disposable PPE, including gloves, disposable lab coats, and respirators, should be considered contaminated after use.

  • Gloves: Remove and discard immediately into a designated chemical waste container after handling the compound.

  • Lab Coats: If a disposable lab coat is used, it should be placed in the chemical waste. Reusable lab coats should be professionally laundered and not taken home.

  • Other Disposable PPE: Face shields and respirators should also be disposed of in accordance with your institution's hazardous waste guidelines.

Emergency Procedures: Immediate Actions

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] It is imperative to seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Always have a safety shower and eyewash station readily accessible and know how to use them.[3]

Conclusion: Fostering a Culture of Safety

Adherence to these PPE protocols is not merely a matter of compliance but a cornerstone of a robust safety culture. By understanding the 'why' behind each piece of protective equipment and following these procedural steps, you are not only protecting yourself but also contributing to a safer research environment for everyone. Your commitment to these practices allows for the confident and responsible advancement of scientific discovery.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.

  • Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners.

  • Personal Protective Equipment (PPE) - CHEMM.

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager.

  • Chemical Safety: Personal Protective Equipment.

  • SAFETY DATA SHEET - Thermo Fisher Scientific.

  • SAFETY DATA SHEET.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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